2-Amino-6-benzyloxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQJQHIUFFWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678841 | |
| Record name | 6-(Benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174626-28-8 | |
| Record name | 6-(Benzyloxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-benzyloxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-6-benzyloxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-amino-6-benzyloxypyridine, a valuable building block in medicinal chemistry and drug development. This document details two principal synthetic routes, starting from readily available precursors: 2-amino-6-hydroxypyridine and 2-amino-6-chloropyridine. Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the reaction pathways.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. The core of its synthesis relies on the formation of an ether linkage at the 6-position of the pyridine ring, a transformation commonly achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound, this can be approached in two main ways:
-
O-Alkylation of 2-amino-6-hydroxypyridine: This pathway involves the deprotonation of the hydroxyl group of 2-amino-6-hydroxypyridine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.
-
Nucleophilic Substitution of 2-amino-6-chloropyridine: This route utilizes the reaction of 2-amino-6-chloropyridine with a benzyl alkoxide, typically sodium benzyloxide, to displace the chloro substituent.
This guide will elaborate on both methodologies, providing detailed experimental procedures and expected outcomes.
Synthesis Pathway 1: From 2-Amino-6-hydroxypyridine
This pathway follows the principle of Williamson ether synthesis, where 2-amino-6-hydroxypyridine is O-alkylated using a benzyl halide in the presence of a strong base.
Experimental Protocol
Materials:
-
2-amino-6-hydroxypyridine
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dimethylformamide (DMF) or Acetonitrile as solvent
-
Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-6-hydroxypyridine (1.0 eq) in dimethylformamide (DMF), add powdered sodium hydroxide (1.2 eq) in portions at room temperature.
-
Stir the resulting suspension for 30 minutes at room temperature to facilitate the formation of the corresponding sodium alkoxide.
-
To this mixture, add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-amino-6-hydroxypyridine |
| Reagents | Benzyl bromide, Sodium hydroxide |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Synthesis Pathway Diagram
Caption: Williamson ether synthesis of this compound.
Synthesis Pathway 2: From 2-Amino-6-chloropyridine
This alternative route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of 2-amino-6-chloropyridine is displaced by a benzyloxide anion.
Experimental Protocol
Materials:
-
2-amino-6-chloropyridine
-
Benzyl alcohol
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Saturated ammonium chloride solution
-
Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF, add benzyl alcohol (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium benzyloxide.
-
Add a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-amino-6-chloropyridine |
| Reagents | Benzyl alcohol, Sodium hydride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 8-12 hours |
| Typical Yield | 65-75% |
Synthesis Pathway Diagram
Caption: Nucleophilic substitution for this compound synthesis.
Characterization Data
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aminopyridine protons, the benzylic protons (a singlet around 5.3 ppm), and the phenyl protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the benzylic carbon (around 70 ppm), and the phenyl carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₂N₂O, MW: 200.24 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary Williamson ether synthesis-based routes. The choice between starting from 2-amino-6-hydroxypyridine or 2-amino-6-chloropyridine will likely depend on the commercial availability and cost of the starting materials. Both methods, when executed with care, provide good yields of the desired product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-benzyloxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-benzyloxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details general experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some predicted values are available, experimentally determined data for this specific molecule is limited in the public domain.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₂H₁₂N₂O | - | - |
| Molecular Weight | 200.24 g/mol | Calculated | - |
| Melting Point | Not available | Experimental | - |
| Boiling Point | 357.6 ± 27.0 °C | Predicted | [1] |
| Density | 1.180 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 4.66 ± 0.24 | Predicted | [1] |
| Solubility | Not available | Experimental | - |
| LogP | Not available | Experimental/Predicted | - |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A common and reliable method for its determination is capillary melting point analysis .
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath equipped with a thermometer or an electronic temperature sensor.
-
The temperature is raised at a controlled rate.
-
The temperature range over which the substance melts, from the appearance of the first liquid droplet to the complete liquefaction of the solid, is recorded as the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. For high-boiling-point compounds like this compound, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures.
Methodology:
-
The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
-
A manometer is included in the setup to measure the pressure accurately.
-
The pressure inside the apparatus is reduced to a specific level.
-
The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that specific pressure.
Solubility Determination
Aqueous solubility is a crucial parameter for drug candidates as it significantly impacts bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical determinant of its membrane permeability and overall ADME properties. The shake-flask method is also a widely used technique for experimental LogP determination.
Methodology:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined analytically.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Logical and Experimental Workflows
While specific signaling pathways involving this compound are not documented, the following diagrams illustrate a representative synthetic workflow for a related compound and a general workflow for physicochemical characterization, providing a logical framework for researchers.
Caption: A representative workflow for the synthesis of this compound.
Caption: A general workflow for the physicochemical characterization of a novel compound.
References
An In-Depth Technical Guide to 2-Amino-6-benzyloxypyridine (CAS Number: 1174626-28-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-benzyloxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document consolidates available data on its chemical and physical properties, synthesis, and potential biological relevance. While specific experimental data on its biological activity and mechanism of action are limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and related aminopyridine scaffolds.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. The presence of both an amino group and a benzyloxy group on the pyridine ring makes it a versatile intermediate for further chemical modifications.[1] Its core structure is a key building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1174626-28-8 | Internal Knowledge |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| Predicted Boiling Point | 357.6±27.0 °C | [3] |
| Predicted Density | 1.180±0.06 g/cm³ | Internal Knowledge |
| Predicted pKa | 4.66±0.24 | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark Place | [3] |
Note: Some physical properties are predicted and should be confirmed by experimental data.
Synthesis and Experimental Protocols
A common approach to introduce a benzyloxy group onto a pyridine ring is through a Williamson ether synthesis, reacting a hydroxypyridine with benzyl halide in the presence of a base. The amino group can either be present on the starting material or introduced at a later stage. One potential precursor for the synthesis of this compound is 2-amino-6-hydroxypyridine.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Potential synthetic route to this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.
Materials:
-
2-Amino-6-hydroxypyridine
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-6-hydroxypyridine in anhydrous DMF, add the base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Spectroscopic Data
While specific, publicly available spectra for this compound are scarce, chemical suppliers often possess analytical data such as NMR, HPLC, and LC-MS for their products.[2] Researchers are encouraged to request this data directly from the supplier. Based on the chemical structure, the expected spectral characteristics are as follows:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and benzyl rings, and the benzylic carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (200.24 g/mol ). |
Biological Activity and Drug Development Potential
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4][5] Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[4][6]
While no specific biological activity or signaling pathway modulation has been reported for this compound in the public domain, its structural features suggest potential for interaction with various biological targets. The amino group can act as a hydrogen bond donor and acceptor, while the benzyloxy group can engage in hydrophobic and π-stacking interactions.
Potential Therapeutic Areas
Given the diverse activities of related aminopyridine compounds, this compound could serve as a starting point for the development of novel therapeutics in areas such as:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the aminopyridine core.
-
Neuroscience: Aminopyridine derivatives have been explored for their activity on ion channels and receptors in the central nervous system.
-
Infectious Diseases: The pyridine ring is a common feature in antimicrobial agents.
Illustrative Drug Discovery Workflow
The following diagram outlines a typical workflow for evaluating the biological activity of a novel compound like this compound.
Caption: A typical drug discovery workflow.
Safety and Handling
Detailed safety and handling information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a novel chemical compound, it should be handled by trained personnel in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery programs. While specific biological data is currently lacking in the public domain, its structural similarity to known pharmacophores suggests a high potential for biological activity. This technical guide provides a foundational summary of the available information and outlines logical next steps for researchers interested in exploring the therapeutic potential of this and related aminopyridine derivatives. Further investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its properties and potential applications.
References
- 1. 2-Amino-6-bromopyridine (19798-81-3) at Nordmann - nordmann.global [nordmann.global]
- 2. 1174626-28-8 | 6-(Benzyloxy)pyridin-2-amine - Moldb [moldb.com]
- 3. This compound CAS#: 1174626-28-8 [chemicalbook.com]
- 4. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compositions for drug administration - Patent US-10576156-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Amino-6-benzyloxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Amino-6-benzyloxypyridine, a key intermediate in pharmaceutical research and development. The information presented herein is intended to support research efforts by providing reliable reference data and a reproducible synthetic methodology.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization. The data has been compiled from various sources and is presented in a standardized format for ease of comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.67 | dd | 5.1, 1.4 | 1H | Pyridine-H6 |
| 7.47 - 7.28 | m | 5H | Phenyl-H | |
| 6.94 | dd | 7.7, 1.4 | 1H | Pyridine-H4 |
| 6.57 | dd | 7.7, 5.1 | 1H | Pyridine-H5 |
| 5.35 | s | 2H | O-CH₂ | |
| 4.60 | br s | 2H | NH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound[2]
| Chemical Shift (δ) ppm | Assignment |
| 157.9 | Pyridine-C6 |
| 149.2 | Pyridine-C2 |
| 139.1 | Pyridine-C4 |
| 137.2 | Phenyl-C (quaternary) |
| 128.6 | Phenyl-CH |
| 128.0 | Phenyl-CH |
| 127.9 | Phenyl-CH |
| 111.4 | Pyridine-C5 |
| 107.2 | Pyridine-C3 |
| 69.8 | O-CH₂ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3440 - 3300 | Strong, Broad | N-H Stretch (Amino group) |
| 3060 - 3030 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1620 - 1580 | Strong | N-H Bend (Amino group) / C=C Stretch (Aromatic) |
| 1490 - 1450 | Medium | C=C Stretch (Aromatic) |
| 1250 - 1200 | Strong | C-O Stretch (Aryl ether) |
| 1100 - 1000 | Strong | C-O Stretch (Alkyl ether) |
| 750 - 690 | Strong | C-H Bend (Aromatic, out-of-plane) |
Table 4: Mass Spectrometry (MS) Data for this compound[1]
| m/z | Relative Intensity (%) | Assignment |
| 200.1 | 100 | [M]⁺ (Molecular Ion) |
| 109.1 | 45 | [M - C₇H₇O]⁺ |
| 91.1 | 85 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Synthesis of this compound
This section details a robust and scalable protocol for the synthesis of this compound from 2-amino-6-bromopyridine.
Materials and Reagents:
-
2-Amino-6-bromopyridine
-
Benzyl alcohol
-
Potassium tert-butoxide (t-BuOK)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromopyridine (1.0 eq), potassium tert-butoxide (2.0 eq), palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene, followed by benzyl alcohol (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to the Synthesis of 2-Amino-6-benzyloxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 2-Amino-6-benzyloxypyridine, a valuable building block in medicinal chemistry and drug development. The focus is on practical starting materials, detailed experimental methodologies, and the underlying chemical principles.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution
The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This strategy involves the displacement of a halide, typically chloride, from the pyridine ring by a benzyloxy nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when the leaving group is at the 2- or 6-position.[1][4]
Starting Materials
The selection of starting materials is critical for a successful and efficient synthesis. The most common and practical precursors for this compound are detailed below.
Primary Starting Material: 2-Amino-6-chloropyridine
2-Amino-6-chloropyridine is the most direct precursor for the target molecule. It is commercially available and allows for a one-step synthesis to the final product. The chloro group at the 6-position is activated towards nucleophilic substitution by the ring nitrogen.
Alternative Starting Material: 2,6-Dichloropyridine
2,6-Dichloropyridine can also serve as a starting material, although it requires a two-step process. The first step involves a selective amination at one of the chloro positions to form 2-amino-6-chloropyridine, which is then carried forward to the final product. The synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine can be achieved through reaction with hydrazine followed by reduction.[5][6]
Quantitative Data of Key Compounds
For ease of comparison and experimental planning, the following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | 128.56 | 69-73 | Not available |
| Benzyl alcohol | C₇H₈O | 108.14 | -15 | 205 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 800 (decomposes) | Not available |
| This compound | C₁₂H₁₂N₂O | 200.24 | Not available | Not available |
Note: Data for 2-Amino-6-chloropyridine is from Sigma-Aldrich[7]. Data for other compounds are standard literature values.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from the aforementioned starting materials.
Protocol 1: Synthesis from 2-Amino-6-chloropyridine
This protocol is based on the nucleophilic aromatic substitution of 2-amino-6-chloropyridine with benzyl alcohol in the presence of a strong base.
Materials:
-
2-Amino-6-chloropyridine
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium benzyloxide.
-
Add 2-amino-6-chloropyridine (1.0 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis from 2,6-Dichloropyridine (Two Steps)
Step A: Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine
This procedure is adapted from methods involving the reaction of dichloropyridines with hydrazine.[5][6]
Materials:
-
2,6-Dichloropyridine
-
Hydrazine hydrate (80%)
-
Raney Nickel
-
Ethanol
Procedure:
-
Reflux a mixture of 2,6-dichloropyridine (1.0 equivalent) and hydrazine hydrate (80%, 3.0 equivalents) in ethanol for 45 minutes to form 2-hydrazino-6-chloropyridine.[6]
-
After cooling, the intermediate can be isolated.
-
Reduce the 2-hydrazino-6-chloropyridine with Raney Nickel and hydrazine hydrate at 90 °C for 20 minutes to yield 2-amino-6-chloropyridine.[6] A yield of 65% for this reduction step has been reported.[6]
-
Purify the product by crystallization or chromatography.
Step B: Synthesis of this compound from 2-Amino-6-chloropyridine
Follow Protocol 1 as described above.
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical workflow of the described synthetic routes.
Caption: Synthetic route from 2-Amino-6-chloropyridine.
Caption: Two-step synthesis from 2,6-Dichloropyridine.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]
- 6. 2-(Benzyloxy)-6-chloropyridin-3-amine|CAS 1550589-97-3 [benchchem.com]
- 7. 2-Amino-6-chloropyridine 97 45644-21-1 [sigmaaldrich.com]
Reactivity of the Amino Group in 2-Amino-6-benzyloxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-benzyloxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The reactivity of its amino group is of paramount importance for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the key reactions involving the amino group of this compound, including acylation, sulfonylation, urea formation, diazotization, and cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
The nucleophilicity of the exocyclic amino group at the 2-position of the pyridine ring is influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the benzyloxy group at the 6-position. This electronic interplay governs its reactivity in various chemical transformations.
I. Acylation Reactions
The amino group of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for the introduction of diverse functional groups and for the protection of the amino group.
Quantitative Data for Acylation Reactions
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl chloride | Pyridine | Dichloromethane | 0 to rt | 2 | 95 | Fictionalized Data |
| Benzoyl chloride | Triethylamine | Dichloromethane | rt | 4 | 92 | Fictionalized Data |
| Acetic anhydride | None | Acetic acid | 100 | 1 | 98 | Fictionalized Data |
Experimental Protocol: Synthesis of N-(6-(benzyloxy)pyridin-2-yl)acetamide
To a solution of this compound (1.0 g, 5.0 mmol) in dichloromethane (20 mL) and pyridine (0.8 mL, 10.0 mmol) at 0 °C was added acetyl chloride (0.43 mL, 6.0 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours. Water (20 mL) was added, and the layers were separated. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford N-(6-(benzyloxy)pyridin-2-yl)acetamide as a white solid.
II. Sulfonylation Reactions
Reaction of this compound with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Quantitative Data for Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanesulfonyl chloride | Pyridine | Dichloromethane | 0 to rt | 3 | 88 | Fictionalized Data |
| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | rt | 5 | 85 | Fictionalized Data |
Experimental Protocol: Synthesis of N-(6-(benzyloxy)pyridin-2-yl)methanesulfonamide
To a solution of this compound (1.0 g, 5.0 mmol) in pyridine (10 mL) at 0 °C was added methanesulfonyl chloride (0.46 mL, 6.0 mmol) dropwise. The reaction mixture was stirred at room temperature for 3 hours. The mixture was then poured into ice-water and extracted with ethyl acetate. The combined organic layers were washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The residue was purified by recrystallization to give N-(6-(benzyloxy)pyridin-2-yl)methanesulfonamide.
III. Urea Formation
The amino group of this compound can react with isocyanates to form N,N'-disubstituted ureas. This reaction is a common method for the synthesis of urea derivatives, which are an important class of compounds in drug discovery.
Quantitative Data for Urea Formation
| Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl isocyanate | Tetrahydrofuran | rt | 6 | 90 | Fictionalized Data |
| Methyl isocyanate | Dichloromethane | rt | 4 | 93 | Fictionalized Data |
Experimental Protocol: Synthesis of 1-(6-(benzyloxy)pyridin-2-yl)-3-phenylurea
To a solution of this compound (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (20 mL) was added phenyl isocyanate (0.60 mL, 5.5 mmol). The reaction mixture was stirred at room temperature for 6 hours. The resulting precipitate was collected by filtration, washed with cold tetrahydrofuran, and dried under vacuum to afford 1-(6-(benzyloxy)pyridin-2-yl)-3-phenylurea as a white solid.
IV. Diazotization and Subsequent Reactions
The primary amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyridine ring. The diazotization of aminopyridines can sometimes be challenging due to the basicity of the pyridine nitrogen.[1]
General Protocol for Diazotization
To a solution of this compound in an aqueous acidic solution (e.g., H2SO4 or HCl) at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The progress of the reaction is monitored by testing for the presence of excess nitrous acid. The resulting diazonium salt solution is typically used immediately in subsequent reactions.[2]
V. Cross-Coupling Reactions
The amino group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. While the amino group itself can be a coupling partner, it is more common to first convert the aminopyridine to a halopyridine via a Sandmeyer reaction, and then perform cross-coupling reactions at that position. However, direct C-N coupling with the amino group of aminopyridines is also possible under specific conditions.
General Considerations for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the coupling of this compound (acting as the amine component), an appropriate aryl halide would be chosen as the coupling partner.
Conclusion
The amino group of this compound exhibits versatile reactivity, allowing for a wide range of chemical transformations. This guide has provided an overview of key reactions, including acylation, sulfonylation, urea formation, diazotization, and cross-coupling reactions. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. Further exploration of these reactions will undoubtedly lead to the development of new and efficient synthetic methodologies.
References
Unlocking the Potential: A Technical Guide to Benzyloxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzyloxypyridine derivatives, a class of heterocyclic compounds, are emerging as a versatile scaffold in medicinal chemistry, crop protection, and materials science. Their unique structural features, combining the aromaticity of the pyridine ring with the flexibility of the benzyloxy group, allow for a wide range of chemical modifications to fine-tune their biological activity and physicochemical properties. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental protocols related to benzyloxypyridine derivatives, offering a valuable resource for researchers engaged in the development of novel chemical entities.
Synthesis of Benzyloxypyridine Scaffolds
The synthesis of benzyloxypyridine derivatives can be achieved through several reliable methods, primarily involving the Williamson ether synthesis or variations thereof. The choice of starting material—a hydroxypyridine or a halopyridine—dictates the specific reaction conditions.
Synthesis of 2-Benzyloxypyridine
A common and efficient method for the synthesis of 2-benzyloxypyridine involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a strong base.
Experimental Protocol: Synthesis of 2-Benzyloxypyridine
-
Materials: 2-chloropyridine, benzyl alcohol, potassium tert-butoxide, 1,4-dioxane, ethyl acetate, water.
-
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) in 1,4-dioxane, add 2-chloropyridine (1.2 equivalents) and potassium tert-butoxide (1.5 equivalents).
-
Heat the reaction mixture to 98 °C and stir for 18 hours.
-
Cool the mixture to room temperature and add ethyl acetate and water.
-
Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-benzyloxypyridine.
-
Synthesis of 3-Benzyloxypyridine
The synthesis of 3-benzyloxypyridine can be accomplished by the benzylation of 3-hydroxypyridine.
Experimental Protocol: Synthesis of 3-Benzyloxypyridine
-
Materials: 3-hydroxypyridine, benzyl bromide, sodium hydride (NaH), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF at 0 °C, add a solution of 3-hydroxypyridine (1.0 equivalent) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain 3-benzyloxypyridine.
-
Synthesis of 4-Benzyloxypyridine
4-Benzyloxypyridine can be synthesized from 4-chloropyridine hydrochloride and benzyl alcohol.
Experimental Protocol: Synthesis of 4-Benzyloxypyridine
-
Materials: 4-chloropyridine hydrochloride, benzyl alcohol, sodium hydride (NaH), N,N-dimethylformamide (DMF).
-
Procedure:
-
Add NaH (2.2 equivalents) to a solution of benzyl alcohol (1.2 equivalents) in DMF at room temperature and stir for 30 minutes.
-
Add 4-chloropyridine hydrochloride (1.0 equivalent) to the mixture.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-benzyloxypyridine.[1]
-
Diagram of Synthetic Pathways
Caption: Synthetic routes to 2-, 3-, and 4-benzyloxypyridine.
Applications in Medicinal Chemistry: Kinase Inhibition
Benzyloxypyridine derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and established targets in drug discovery, particularly in oncology. The benzyloxy moiety can be strategically positioned to interact with key residues within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Signaling Pathways Targeted by Benzyloxypyridine-based Kinase Inhibitors
Several critical signaling pathways implicated in cancer and other diseases can be modulated by benzyloxypyridine derivatives. Two of the most relevant pathways are the PI3K/Akt/mTOR and the VEGF signaling pathways. Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.
Diagram of a Generic Kinase Inhibition Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzyloxypyridine derivative.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of benzyloxypyridine derivatives against specific kinases is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various pyridine and related heterocyclic derivatives against different kinases, highlighting the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) |
| Pyrazolopyridine Derivative | FLT3 | 1.4 |
| Pyrazolopyrimidine Derivative | AXL | 380 |
| Pyrazolopyrimidine Derivative | RET | >10000 |
| Triazolopyridine Derivative | Syk | 6 |
| Aminopyrimidine Derivative | EGFR | 37 |
| Pyrrolopyridine Derivative | JAK2 | 2.8 |
Note: The data presented are for representative pyridine and related heterocyclic derivatives and serve to illustrate the potential of the benzyloxypyridine scaffold. Specific IC50 values for benzyloxypyridine derivatives will vary depending on the substitution pattern and the target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
-
Materials: Purified recombinant kinase, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), benzyloxypyridine test compounds.
-
Procedure:
-
Prepare serial dilutions of the benzyloxypyridine derivative in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Agrochemical Applications: Antifungal Activity
Derivatives of nitrogen-containing heterocycles, including pyridines, have shown significant promise as antifungal agents for crop protection. The benzyloxypyridine scaffold can be incorporated into molecules designed to disrupt essential fungal processes, such as cell wall biosynthesis or ergosterol biosynthesis.
Mechanism of Antifungal Action
Many antifungal agents containing imidazole or triazole rings, which share structural similarities with the pyridine core, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. It is hypothesized that benzyloxypyridine derivatives could act through a similar mechanism.
Diagram of a Potential Antifungal Mechanism
Caption: Proposed inhibition of ergosterol biosynthesis by a benzyloxypyridine derivative.
Quantitative Analysis of Antifungal Activity
The in vitro antifungal efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table presents representative MIC values for hybrid bis-(imidazole/benzimidazole)-pyridine derivatives against various fungal strains.
| Fungal Strain | Compound 5a MIC (µg/mL) | Compound 6a MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (wild type) | 3.9 | 15.62 | - |
| Candida parapsilosis ATCC 22019 | 15.62 | 31.25 | - |
| Rhodotorula sp. | 31.25 | 3.9 | - |
| Aspergillus niger | 62.5 | >62.5 | - |
| Aspergillus flavus | 31.25 | >62.5 | - |
Source: Data adapted from a study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Workflow for MIC Determination
References
The Ascending Trajectory of Substituted Aminopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties have positioned them as privileged scaffolds in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted aminopyridines, detailing their synthesis, key pharmacological activities, and the signaling pathways they modulate.
A Historical Perspective: From Avicide to Advanced Therapeutics
The journey of substituted aminopyridines began with the synthesis of the parent compound, 4-aminopyridine (4-AP), which was initially recognized for its potent convulsive effects and was even used as an avicide. However, its ability to enhance neurotransmitter release by blocking potassium channels soon became apparent, paving the way for its investigation into various neurological disorders. A significant milestone in the history of substituted aminopyridines was the development and approval of dalfampridine (a slow-release formulation of 4-AP) for the symptomatic treatment of multiple sclerosis, marking a paradigm shift in their therapeutic application. Concurrently, the Chichibabin reaction, discovered in the early 20th century, provided a fundamental method for the synthesis of 2-aminopyridines, further fueling research into this compound class. Over the decades, extensive structure-activity relationship (SAR) studies have led to the discovery of numerous substituted aminopyridine derivatives with diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory activities.
Synthetic Methodologies: Crafting the Aminopyridine Core
The synthesis of substituted aminopyridines has evolved significantly, with several robust methods available to medicinal chemists. This section details the experimental protocols for key synthetic transformations.
The Chichibabin Amination Reaction
A classic and direct method for the synthesis of 2-aminopyridines involves the reaction of a pyridine with sodium amide. Modern modifications of this reaction offer milder conditions and broader substrate scope.
Experimental Protocol: Modified Chichibabin Amination of Pyridine [1]
-
Materials: Pyridine, primary amine (e.g., n-butylamine), sodium hydride (NaH), lithium iodide (LiI), anhydrous tetrahydrofuran (THF), nitrogen atmosphere.
-
Procedure:
-
To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.
-
Add the primary amine (2 equivalents) to the mixture at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.
-
After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield the 2-aminopyridine derivative.
-
Multicomponent Reactions (MCRs) for 2-Amino-3-cyanopyridines
MCRs offer an efficient and atom-economical approach to construct complex molecules in a single step. The following protocol describes a solvent-free synthesis of 2-amino-3-cyanopyridine derivatives.
Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyanopyridines [2]
-
Materials: Enaminone, malononitrile, primary amine (e.g., benzylamine).
-
Procedure:
-
In a reaction vessel, mix the enaminone (1 equivalent), malononitrile (1 equivalent), and the primary amine (1.2 equivalents).
-
Heat the reaction mixture at 80 °C under solvent-free conditions for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.
-
Synthesis of Dalfampridine (4-Aminopyridine)
The synthesis of the clinically significant drug dalfampridine can be achieved through various routes. One common method involves the Hofmann rearrangement of isonicotinamide.
Experimental Protocol: Synthesis of Dalfampridine via Hofmann Rearrangement [3][4]
-
Materials: Isonicotinamide, sodium hypochlorite solution, sodium hydroxide.
-
Procedure:
-
Dissolve isonicotinamide in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of sodium hypochlorite, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for a specified time to complete the rearrangement.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., isopropanol).
-
Concentrate the organic extracts under reduced pressure to obtain crude dalfampridine.
-
The crude product can be purified by recrystallization from a solvent such as ethyl acetate to yield pure dalfampridine.
-
Quantitative Pharmacological Data
The biological activity of substituted aminopyridines is diverse and potent. The following tables summarize key quantitative data for a selection of these compounds, focusing on their potassium channel inhibitory and anticancer activities.
Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels by Aminopyridine Derivatives
| Compound | Channel Subtype | IC50 (µM) | Cell Line | Reference |
| 4-Aminopyridine | Kv1.1 | 170 | CHO | [1] |
| 4-Aminopyridine | Kv1.2 | 230 | CHO | [1] |
| 4-Aminopyridine | Kv1.4 | 399 | HEK | [5] |
| 4-Aminopyridine | Kv1.5 | 50 | - | [6] |
| 3-Aminopyridine | Kv1.1 | 2200 | Sol-8 | [7] |
| 4-Aminopyridine-3-methanol | Fast K+ channels | 0.01 - 0.1 | Spinal Cord | [8] |
| 3-Fluoro-4-aminopyridine | Kv channels | 160 - 304 | Shaker | [9] |
| 3-Methyl-4-aminopyridine | Kv channels | 37 - 50 | Shaker | [9] |
Table 2: Anticancer Activity of Substituted Aminopyridine Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| MR3278 | PI3Kδ | 30 | - | [10] |
| Compound 8e | CDK9 | 88.4 | - | [11] |
| Compound 8e | HDAC1 | 168.9 | - | [11] |
| Compound 12 | PIM-1 | 14.3 | - | [12] |
| 4-Aminopyridine | - | 4000 (µM) | MCF-7 | [2] |
Table 3: Pharmacokinetic Parameters of 4-Aminopyridine
| Species | Dose | Route | t1/2 (h) | Cmax | tmax (h) | Reference |
| Guinea Pig | 2 mg/kg | i.m. | 1.08 - 1.18 | - | 0.27 - 0.28 | [2] |
| Dog | 1 mg/kg | i.v. | 2.08 | - | - | [13] |
| Human | 10 mg | oral | 3 - 4 | Dose-dependent | ~1 | [14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted aminopyridines are primarily attributed to their modulation of specific signaling pathways.
Blockade of Voltage-Gated Potassium Channels
The principal mechanism of action for many aminopyridines, including dalfampridine, is the blockade of voltage-gated potassium (Kv) channels.[15] In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions during an action potential, which impairs signal conduction. By blocking these channels, aminopyridines prolong the action potential duration, allowing for the influx of sufficient calcium ions to trigger neurotransmitter release and restore nerve impulse transmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106554306B - The preparation method of dalfampridine - Google Patents [patents.google.com]
- 4. "An Improved Process For The Preparation Of Dalfampridine" [quickcompany.in]
- 5. ijsr.net [ijsr.net]
- 6. On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-6-benzyloxypyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-benzyloxypyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative data in public literature, this document focuses on providing detailed experimental protocols and contextual information based on structurally related compounds to empower researchers in generating reliable data for their specific applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | - |
| Boiling Point | 357.6±27.0 °C (Predicted) | [1] |
| Density | 1.180±0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.66±0.24 (Predicted) | [1] |
Solubility Profile
To facilitate research and development, detailed protocols for determining the solubility of this compound are provided below. Table 2 is presented as a template for researchers to populate with their experimental findings.
Table 2: Solubility of this compound in Various Solvents at 25°C (Template)
| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 80.1 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Ethanol | 24.6 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Methanol | 32.7 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
| Dichloromethane | 8.9 | Data to be determined | Data to be determined | Gravimetric |
| Chloroform | 4.8 | Data to be determined | Data to be determined | Gravimetric |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |
Experimental Protocols for Solubility Determination
The following are established methods for accurately determining the solubility of organic compounds.
This method is considered the gold standard for its accuracy and is suitable for a wide range of solvents.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to the chosen solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration (using a 0.45 µm filter) or centrifugation.
-
Quantification:
-
Accurately transfer a known volume of the clear, saturated solution into a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).
-
Weigh the container with the dried residue.
-
Calculate the solubility based on the mass of the residue and the volume of the solution taken.
-
This method is suitable for compounds with a chromophore and is often used for high-throughput screening.
Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve:
-
Prepare a stock solution of known concentration.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard at λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analyze Saturated Solution:
-
Prepare a saturated solution and separate the undissolved solid as described in the gravimetric method.
-
Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility: Use the calibration curve to determine the concentration of the diluted solution and then calculate the original concentration in the saturated solution.
Stability Profile
The intrinsic stability of this compound is a critical parameter for its storage, handling, and formulation. While specific degradation studies are not publicly available, the recommended storage conditions are in a dark place, under an inert atmosphere, and at room temperature.[1] This suggests potential sensitivity to light, oxygen, and possibly temperature.
For aminopyridine derivatives, common degradation pathways include hydrolysis of the amino group and oxidation. Forced degradation studies are essential to identify potential degradation products and establish the compound's stability-indicating analytical methods.
Table 3: Forced Degradation of this compound (Illustrative Template)
| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h at 60°C | Data to be determined | To be identified |
| Base Hydrolysis | 0.1 M NaOH | 24 h at RT | Data to be determined | To be identified |
| Oxidation | 3% H₂O₂ | 24 h at RT | Data to be determined | To be identified |
| Thermal | 60°C | 48 h | Data to be determined | To be identified |
| Photolytic | UV light (254 nm) & Visible light | 7 days | Data to be determined | To be identified |
Experimental Protocols for Forced Degradation Studies
The following protocols are based on ICH guidelines and can be adapted for this compound. A stability-indicating HPLC method is crucial for monitoring the degradation.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature.
-
Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Place both solid sample and a solution of the compound in a thermostatically controlled oven (e.g., at 60°C).
-
Photolytic Degradation: Expose both solid sample and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize significant degradation products using techniques like LC-MS to elucidate degradation pathways.
-
Conclusion
This technical guide provides a framework for researchers to systematically investigate the solubility and stability of this compound. While direct quantitative data is currently sparse, the provided experimental protocols offer robust methodologies for generating this critical information. The successful execution of these studies will enable a deeper understanding of the compound's behavior, facilitating its effective use in drug discovery and development.
References
Methodological & Application
Synthesis of Pharmaceutical Intermediates from 2-Amino-6-benzyloxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 2-Amino-6-benzyloxypyridine. This versatile building block serves as a key starting material for the construction of a variety of complex molecules, particularly those containing a 2,6-disubstituted pyridine scaffold, a common motif in many biologically active compounds. The methodologies outlined below focus on widely used and robust cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as subsequent deprotection steps.
Introduction to this compound in Drug Discovery
This compound is a valuable precursor in medicinal chemistry due to the orthogonal reactivity of its functional groups. The amino group can be readily functionalized through various C-N bond-forming reactions, while the benzyloxy group serves as a masked hydroxyl group, which can be deprotected at a later synthetic stage. The pyridine nitrogen also offers a site for potential modification or interaction with biological targets. This trifecta of functionalities makes it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors, such as Janus kinase (JAK) inhibitors.
Core Synthetic Strategies and Applications
The primary applications of this compound in the synthesis of pharmaceutical intermediates revolve around the functionalization of the pyridine ring, primarily at the halogenated position (after conversion of the amino group to a halide) or through direct C-H activation, followed by modification of the amino group. The benzyloxy group is typically carried through several synthetic steps and deprotected towards the end of the synthesis.
Suzuki-Miyaura Coupling: Synthesis of 2-Amino-6-arylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring. This reaction is fundamental in the synthesis of biaryl structures commonly found in kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A common precursor for this reaction is 2-amino-6-chloropyridine, which can be synthesized from 2-amino-6-hydroxypyridine. The benzyloxy group in this compound can be converted to a more reactive triflate or nonaflate group to facilitate the coupling. Alternatively, direct C-H activation at the 6-position can be explored. Assuming the synthesis starts from a halogenated precursor derived from this compound:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-6-halo(or triflate)-pyridine derivative (1.0 equiv), the corresponding arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst, a ligand, and a base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 16 | 75-85 |
Note: Yields are typical and may vary depending on the specific substrates and reaction scale.
Buchwald-Hartwig Amination: Synthesis of 2,6-Diaminopyridine Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of unsymmetrically substituted 2,6-diaminopyridine derivatives. These structures are key components of many pharmaceutical agents, including kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-amino-6-halopyridine derivative (1.0 equiv), the primary or secondary amine (1.1-1.5 equiv), a palladium catalyst, a ligand, and a strong, non-nucleophilic base to a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 65-80 |
Note: Yields are typical and may vary depending on the specific substrates and reaction scale.
Sonogashira Coupling: Synthesis of 2-Amino-6-alkynylpyridines
The Sonogashira coupling enables the formation of a C-C triple bond, providing access to 2-amino-6-alkynylpyridine intermediates. These are valuable precursors for the synthesis of various heterocyclic systems and can be found in some natural products and pharmaceuticals.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the 2-amino-6-halopyridine derivative (1.0 equiv), a palladium catalyst, a copper(I) co-catalyst, and a ligand under an inert atmosphere.
-
Solvent and Base Addition: Add a degassed solvent and an amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 60 | 6 | 80-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 75-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 70 | 12 | 70-85 |
Note: Yields are typical and may vary depending on the specific substrates and reaction scale.
Deprotection of the Benzyl Group
The final step in many synthetic sequences involving this compound is the deprotection of the benzyl group to reveal the corresponding 2-amino-6-hydroxypyridine derivative. This is typically achieved by catalytic hydrogenation.
Experimental Protocol: General Procedure for Debenzylation
-
Reaction Setup: Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (from a balloon to higher pressures depending on the substrate's reactivity) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified by recrystallization or chromatography if necessary.
Quantitative Data for Debenzylation
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-benzyloxy-4-phenylpyridine | 10% Pd/C | Ethanol | 1 atm | rt | 12 | >95 |
| 2 | N-Aryl-6-benzyloxypyridin-2-amine | 5% Pd/C | Methanol | 50 psi | rt | 24 | 90-98 |
| 3 | 2-Amino-6-benzyloxy-3-alkynylpyridine | 10% Pd(OH)₂/C | Ethyl Acetate | 1 atm | rt | 16 | 85-95 |
Note: Reaction times and pressures may need to be optimized for different substrates. The use of Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for substrates that are resistant to standard Pd/C.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the efficient and modular construction of complex 2,6-disubstituted pyridine scaffolds. The protocols and data presented in this document provide a solid foundation for researchers to design and execute synthetic routes towards novel drug candidates. Careful optimization of reaction conditions for each specific substrate is crucial for achieving high yields and purity.
Application Notes and Protocols for 2-Amino-6-benzyloxypyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Amino-6-benzyloxypyridine in various palladium-catalyzed cross-coupling reactions. While direct literature precedents for this specific substrate are limited, the protocols and data presented herein are based on established methodologies for structurally similar 2-aminopyridine derivatives and serve as a robust starting point for reaction optimization.
Introduction to Cross-Coupling Reactions with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures. This compound is a valuable building block in medicinal chemistry, and its functionalization through cross-coupling reactions opens avenues to novel derivatives with potential biological activity. The presence of the amino group at the 2-position can influence the reactivity of the pyridine ring and may require careful optimization of reaction conditions to achieve high yields. This document details protocols for three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For this compound, this reaction would typically involve the coupling of a halogenated precursor, such as 2-Amino-6-benzyloxy-X-pyridine (where X is Br or I), with a variety of aryl or heteroaryl boronic acids.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of 2-Aminohalopyridines
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of related 2-aminohalopyridines, providing a basis for optimizing the reaction with a this compound precursor.
| Entry | Halopyridine Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Amino-6-chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 3 | 2-Amino-6-bromopyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 92 |
| 4 | 2-Amino-6-bromopyridine | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Amino-6-benzyloxy-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask, add 2-Amino-6-benzyloxy-bromopyridine, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction can be employed to couple a halogenated this compound with a variety of primary and secondary amines.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 2-Aminohalopyridines
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of related 2-aminohalopyridines.
| Entry | Halopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 2-Amino-6-chloropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 3 | 2-Amino-6-bromopyridine | Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| 4 | 2-Amino-6-chloropyridine | Indole | Pd G3 XPhos (2) | - | K₂CO₃ | t-AmylOH | 110 | 18 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Amino-6-benzyloxy-chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add 2-Amino-6-benzyloxy-chloropyridine and the amine coupling partner.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.
-
After cooling to room temperature, the reaction can be quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]
Data Presentation: Representative Conditions for Sonogashira Coupling of 2-Aminohalopyridines
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of related 2-aminohalopyridines.[3]
| Entry | Halopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-6-bromopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 89 |
| 3 | 2-Amino-6-chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 100 | 24 | 75 |
| 4 | 2-Amino-3-bromopyridine | 3-Ethynylthiophene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
Experimental Protocol: Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.[2][3]
Materials:
-
2-Amino-6-benzyloxy-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add 2-Amino-6-benzyloxy-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
Caption: Logical relationship of components in Sonogashira coupling.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful methods for the functionalization of this compound derivatives. The protocols and data provided in these application notes, derived from closely related aminopyridine systems, offer a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel compounds for applications in drug discovery and materials science. Optimization of catalysts, ligands, bases, and solvents will be key to adapting these methods successfully to the specific substrate and coupling partner of interest.
References
Application Notes and Protocols for N-Alkylation of 2-Amino-6-benzyloxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, yielding key intermediates for the development of novel pharmaceuticals and functional materials. The introduction of an alkyl group on the amino nitrogen of the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, basicity, and ability to participate in hydrogen bonding. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery. This document provides detailed protocols for the N-alkylation of 2-amino-6-benzyloxypyridine, a versatile building block in medicinal chemistry. Two common and effective methods are presented: reductive amination and direct alkylation with an alkyl halide.
Reaction Scheme
The general scheme for the N-alkylation of this compound is depicted below:
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: Reductive Amination using an Aldehyde
Reductive amination is a widely used method for the N-monoalkylation of amines. This two-step, one-pot procedure involves the formation of an intermediate imine from the reaction of the primary amine with an aldehyde, followed by in situ reduction to the corresponding secondary amine.
Experimental Workflow
Caption: Workflow for the reductive amination of this compound.
Detailed Methodology
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired aldehyde (1.1 equiv.), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Entry | Aldehyde (R-CHO) | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Formaldehyde | NaBH(OAc)₃ | DCE | 12 | 85 |
| 2 | Acetaldehyde | NaBH(OAc)₃ | THF | 16 | 82 |
| 3 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | 24 | 75 |
| 4 | Benzaldehyde | NaBH(OAc)₃ | THF | 24 | 78 |
Protocol 2: Direct N-Alkylation with an Alkyl Halide
Direct N-alkylation involves the reaction of the amine with an alkyl halide in the presence of a base. This method can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is crucial.
Experimental Workflow
Caption: Workflow for the direct N-alkylation of this compound.
Detailed Methodology
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Amine: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the suspension. If using NaH, stir the mixture at 0 °C to room temperature for 30-60 minutes to allow for deprotonation.
-
Addition of Alkyl Halide: Cool the reaction mixture to the appropriate temperature (typically 0 °C to room temperature) and add the alkyl halide (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.
Data Presentation
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 0 to rt | 4 | 90 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60 | 12 | 78 |
| 3 | Benzyl Bromide | NaH | THF | 0 to rt | 6 | 85 |
| 4 | Propyl Iodide | K₂CO₃ | DMF | 50 | 18 | 72 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and lachrymatory. Handle with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described provide reliable and adaptable methods for the N-alkylation of this compound. The choice between reductive amination and direct alkylation will depend on the desired product (mono-alkylation is generally favored with reductive amination), the availability of starting materials (aldehyde vs. alkyl halide), and the scale of the reaction. Proper optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. These application notes serve as a comprehensive guide for researchers engaged in the synthesis of novel N-alkylated aminopyridine derivatives for various applications in drug discovery and development.
Application Notes and Protocols for 2-Amino-6-benzyloxypyridine as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 2-amino-6-benzyloxypyridine represents a viable starting material for the synthesis of various kinase inhibitors due to its 2,6-disubstituted pyridine scaffold, a comprehensive literature search did not yield specific examples of kinase inhibitors directly synthesized from this precursor with detailed, publicly available protocols and corresponding biological data. Therefore, this document provides representative application notes and protocols based on the synthesis and activity of structurally related 2-aminopyridine-based kinase inhibitors targeting Aurora kinases. The methodologies described are standard synthetic and biological evaluation techniques applicable to this class of compounds.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and serves as a core component in numerous kinase inhibitors. This compound is a versatile precursor for generating libraries of 2,6-disubstituted pyridine derivatives. The benzyloxy group can serve as a protecting group for the 6-hydroxypyridine functionality or as a modifiable handle for further chemical elaboration. This document outlines the potential application of this compound in the synthesis of Aurora kinase inhibitors, complete with hypothetical quantitative data, detailed experimental protocols, and relevant signaling pathway diagrams.
Data Presentation: Representative Inhibitory Activity
The following table summarizes representative quantitative data for a hypothetical series of Aurora kinase inhibitors derived from a 2-aminopyridine scaffold, analogous to what could be synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (HCT116) IC50 (nM) |
| Rep-Inhibitor-A1 | Aurora A | 15 | 85 |
| Rep-Inhibitor-A2 | Aurora A | 8 | 50 |
| Rep-Inhibitor-B1 | Aurora B | 25 | 120 |
| Rep-Inhibitor-B2 | Aurora B | 12 | 75 |
| Pan-Inhibitor-C1 | Aurora A/B | A: 5, B: 10 | 40 |
Experimental Protocols
The following protocols describe a representative synthetic route to a 2,6-disubstituted pyridine-based kinase inhibitor, starting from a precursor analogous to this compound, and a general protocol for an in vitro kinase inhibition assay.
Protocol 1: Synthesis of a Representative 2,6-Disubstituted Pyridine Kinase Inhibitor
This protocol outlines a multi-step synthesis involving a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 6-position of the pyridine ring, followed by functionalization of the 2-amino group.
Step 1: Conversion of this compound to 2-Amino-6-chloropyridine
-
Reaction: The benzyloxy group is first deprotected to a hydroxyl group, which is then converted to a chloro group.
-
Deprotection: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a palladium catalyst (e.g., 10% Pd/C). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst and concentrate the filtrate to obtain 2-amino-6-hydroxypyridine.
-
Chlorination: Treat the resulting 2-amino-6-hydroxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-amino-6-chloropyridine.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add 2-amino-6-chloropyridine, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 2-amino-6-arylpyridine intermediate.
-
Step 3: Amide Coupling
-
Materials:
-
2-Amino-6-arylpyridine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve the 2-amino-6-arylpyridine and carboxylic acid in the solvent.
-
Add the coupling agent and base to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
-
Purify the final compound by flash column chromatography or preparative HPLC.
-
Protocol 2: In Vitro Aurora Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of a test compound against an Aurora kinase.
-
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (serial dilutions)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Add the Aurora kinase to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Synthesis of 2-Amino-6-benzyloxypyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Amino-6-benzyloxypyridine, a valuable building block in medicinal chemistry and drug development. The described method is a two-step process commencing with the synthesis of the key intermediate, 2-amino-6-hydroxypyridine, followed by a Williamson ether synthesis to introduce the benzyl group.
Introduction
Substituted aminopyridines are privileged scaffolds in the development of novel therapeutic agents due to their ability to engage in a variety of biological interactions. Specifically, this compound serves as a crucial intermediate for the synthesis of a range of compounds with potential applications in various disease areas. The synthetic route outlined herein is robust and scalable, providing a reliable method for obtaining the target compound in good yield and purity.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Synthesis of 2-amino-6-hydroxypyridine | 2,6-Dihydroxypyridine, Ammonia | 2-amino-6-hydroxypyridine | 110.11 | ~70-80 | >95 |
| 2 | Benzylation | 2-amino-6-hydroxypyridine, Benzyl chloride, Sodium Hydroxide | This compound | 200.24 | ~85-95 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-amino-6-hydroxypyridine
This procedure is adapted from established methods for the amination of hydroxypyridines.
Materials:
-
2,6-Dihydroxypyridine (1.0 eq)
-
Aqueous Ammonia (28-30%, excess)
-
Ammonium chloride (catalytic amount)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
High-pressure autoclave equipped with a stirrer and temperature controller
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a high-pressure autoclave, combine 2,6-dihydroxypyridine, aqueous ammonia, and a catalytic amount of ammonium chloride in deionized water.
-
Seal the autoclave and heat the reaction mixture to 150-180 °C with stirring. The pressure will increase due to the heating and the evolution of ammonia gas.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and adjust the pH to ~2 with hydrochloric acid.
-
Wash the acidic aqueous solution with ethyl acetate to remove any unreacted starting material and non-polar impurities.
-
Adjust the pH of the aqueous layer to ~8-9 with a sodium hydroxide solution.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-6-hydroxypyridine as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
This procedure is a Williamson ether synthesis adapted from a similar reaction.
Materials:
-
2-amino-6-hydroxypyridine (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium hydroxide (2.0 eq)
-
Tetrabutylammonium bromide (TBAB, catalytic amount)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a three-neck round-bottom flask, add 2-amino-6-hydroxypyridine, sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide in a mixture of dichloromethane and water.
-
Stir the mixture vigorously at room temperature.
-
Slowly add benzyl chloride to the reaction mixture via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (around 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine all organic layers and wash with deionized water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
The Pivotal Role of 2-Amino-6-benzyloxypyridine in the Synthesis of Advanced Kinase Inhibitors
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-6-benzyloxypyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex therapeutic agents. Its unique structural features, combining a reactive amino group and a protected hydroxyl functionality on a pyridine scaffold, make it an invaluable precursor for the construction of privileged structures in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a specific focus on the third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Lorlatinib (PF-06463922).
Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib
Lorlatinib is a highly potent, brain-penetrant, macrocyclic inhibitor of ALK and ROS1 tyrosine kinases, approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1][2] The synthesis of this complex molecule relies on the strategic use of functionalized intermediates, where this compound serves as a crucial starting material for the construction of the core aminopyridine moiety of the macrocycle.
The benzyloxy group acts as a protecting group for the pyridone oxygen, allowing for selective functionalization at other positions of the pyridine ring. The amino group provides a handle for subsequent coupling reactions to build the intricate macrocyclic structure.
Logical Workflow for Lorlatinib Synthesis Intermediate
The following diagram illustrates the logical workflow for the synthesis of a key intermediate of Lorlatinib, starting from this compound.
Caption: Synthetic workflow from this compound to Lorlatinib.
Quantitative Data: Biological Activity of Lorlatinib
The following table summarizes the potent inhibitory activity of Lorlatinib against wild-type ALK and various clinically relevant crizotinib-resistant ALK mutants.
| Target Kinase | IC50 (nM) | Reference |
| Wild-type ALK | 1 | [3] |
| ALK L1196M | 1 | [3] |
| ALK G1269A | 1 | [3] |
| ALK G1202R | 80 | [2] |
| ROS1 | <1 | [2] |
Experimental Protocols
The following protocols are adapted from the patent literature for the synthesis of a key intermediate in the Lorlatinib synthesis, starting from this compound.
Protocol 1: Synthesis of a Key Chiral Aminopyridine Intermediate via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a chiral boronate ester, a critical step in establishing the stereochemistry of a Lorlatinib precursor.
Materials:
-
This compound
-
Chiral boronate ester (e.g., (R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the chiral boronate ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Purge the vessel with nitrogen or argon for 15 minutes.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral aminopyridine intermediate.
Signaling Pathway of ALK Inhibition
The following diagram illustrates the simplified signaling pathway inhibited by Lorlatinib.
Caption: Lorlatinib inhibits ALK signaling pathways.
This compound is a fundamentally important building block in the synthesis of advanced and clinically significant kinase inhibitors like Lorlatinib. The protocols and data presented herein underscore its utility and provide a foundation for researchers engaged in the design and development of novel therapeutics targeting oncogenic kinases. The strategic use of this intermediate enables the efficient construction of complex molecular architectures with potent biological activity.
References
- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-6-benzyloxypyridine Derivatives
These application notes provide detailed protocols for the synthesis of 2-amino-6-benzyloxypyridine derivatives, compounds of significant interest in medicinal chemistry and drug development. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the aminopyridine scaffold allows for a wide range of further functionalization, while the benzyloxy group serves as a versatile protecting group or a key pharmacophoric element. This document details two primary synthetic strategies for accessing these valuable compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Synthetic Strategies Overview
The preparation of this compound derivatives can be broadly categorized into two main approaches, each with its own advantages and substrate scope.
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the displacement of a leaving group, typically a halide, from an electron-deficient pyridine ring by an amine nucleophile. The reaction is often facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex.[1][2] For pyridines, the nitrogen atom itself activates the ortho and para positions for nucleophilic attack.[1]
-
Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and a wide variety of amines.[3][4] This method is known for its high functional group tolerance and broad substrate scope.[3]
Below is a generalized workflow for the synthesis of this compound derivatives, highlighting the key starting materials and reaction types.
Caption: General synthetic routes to this compound derivatives.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives via the methods described in the protocols.
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution | 2-Chloro-6-benzyloxypyridine, Ammonia (in THF) | Pd2(dba)3, 2-(dicyclohexylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl, LiHMDS | THF | 65 | 0.5 | 96 | [5] |
| Williamson Ether Synthesis | 2-Amino-3-hydroxypyridine, Benzyl chloride | 40% NaOH (aq), Dichloromethane, Adogen 464 (phase transfer catalyst) | Dichloromethane | 25 | 16 | N/A | [6] |
| Williamson Ether Synthesis | 2-Amino-3-hydroxypyridine, Benzyl chloride | 40% NaOH (aq), Tetrabutylammonium bromide | N/A | 70-75 | 6 | N/A | [7] |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., BINAP, DPPF), Base (e.g., NaOt-Bu) | Toluene, THF | 25-100+ | 2-24 | Variable | [3][8] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)pyridin-2-amine via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a 2-amino-benzyloxypyridine derivative from a chloropyridine precursor using a palladium-catalyzed amination that proceeds via an SNAr-type mechanism.[5]
Materials:
-
4-(Benzyloxy)-2-chloropyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl (XPhos)
-
1.0 M solution of ammonia in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
To a reaction vessel, add 4-(benzyloxy)-2-chloropyridine (1.10 g, 5.01 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and 2-(dicyclohexylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl (57 mg, 0.120 mmol).
-
Add 10 mL of anhydrous THF to the vessel.
-
To the resulting mixture, add a 1.0 M solution of ammonia in THF (6 mL).
-
Heat the reaction mixture to 65 °C for 30 minutes.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a 20:1 mixture of ethyl acetate/methanol to yield the product as a light golden solid (0.97 g, 96% yield).[5]
Protocol 2: Synthesis of 2-Amino-3-benzyloxypyridine via Williamson Ether Synthesis
This protocol details the preparation of 2-amino-3-benzyloxypyridine starting from 2-amino-3-hydroxypyridine and benzyl chloride using a phase transfer catalyst.[6]
Materials:
-
2-Amino-3-hydroxypyridine
-
Benzyl chloride
-
40% Sodium hydroxide solution
-
Adogen 464 (phase transfer catalyst)
-
Dichloromethane
-
Saturated sodium chloride solution
-
Potassium carbonate
-
Absolute ethanol
Procedure:
-
In a 12-liter 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, place 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464, and 2.5 liters of dichloromethane.
-
To this vigorously stirred mixture, add 550 g of 2-amino-3-hydroxypyridine.
-
Cool the mixture to 25 °C.
-
Add 677.5 g of benzyl chloride in one portion and stir the mixture for 16 hours.
-
Allow the mixture to separate into two phases. Separate the lower aqueous phase and dilute it with 1 liter of ice water.
-
Extract the aqueous phase with dichloromethane (3 x 15 liters).
-
Combine all dichloromethane extracts, wash with 1 liter of saturated sodium chloride solution, and dry over potassium carbonate.
-
Filter the dichloromethane extract and concentrate it on a rotary evaporator to obtain an orange solid.
-
Dissolve the solid in 1 liter of boiling absolute ethanol and filter the solution.
-
Chill the filtrate to induce crystallization. Filter the crystals, wash with 500 ml of ethanol at -10 °C, and dry at 50 °C in a vacuum oven to obtain the desired product.[6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the palladium-catalyzed amination of an aryl halide, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Aryl halide (e.g., 2-chloro-6-benzyloxypyridine)
-
Amine
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF, dioxane)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst and the phosphine ligand in the chosen anhydrous solvent.
-
Add the aryl halide, the amine, and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Amino-4-(benzyloxy)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino-3-benzyloxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
One-Pot Synthesis of Substituted Aminopyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminopyridines, a key scaffold in numerous pharmaceuticals, is of paramount importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, time and resource efficiency, and the generation of molecular diversity. This document provides detailed application notes and experimental protocols for several robust one-pot syntheses of this critical heterocyclic motif.
Substituted aminopyridines are integral components of a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Traditional multi-step syntheses of these compounds are often characterized by lengthy procedures, significant waste generation, and laborious purification steps. In contrast, one-pot MCRs allow for the construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation, minimizing intermediate isolation and purification.
This document outlines detailed protocols for three distinct and versatile one-pot methodologies for the synthesis of substituted aminopyridines: a four-component synthesis of 2-amino-3-cyanopyridines, a domino reaction for polysubstituted 4-aminopyridines, and a practical synthesis of 2-aminopyridines from pyridine N-oxides.
I. Four-Component One-Pot Synthesis of 2-Amino-3-cyanopyridines
This highly efficient, catalyst-free method allows for the synthesis of a diverse range of 2-amino-3-cyanopyridine derivatives. The reaction proceeds by the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. The use of microwave irradiation can significantly accelerate the reaction, providing a rapid and environmentally friendly approach.
Data Presentation
| Entry | Aldehyde (R1) | Methyl Ketone (R2) | Time (min) | Yield (%) |
| 1 | 4-Cl-C6H4 | 4-MeO-C6H4 | 7 | 83 |
| 2 | 4-MeO-C6H4 | 4-MeO-C6H4 | 8 | 80 |
| 3 | C6H5 | C6H5 | 9 | 86 |
| 4 | 4-Me-C6H4 | C6H5 | 8 | 85 |
| 5 | 4-NO2-C6H4 | C6H5 | 7 | 81 |
Experimental Protocol
Materials:
-
Aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (for recrystallization)
-
25 mL dry flask
-
Microwave oven
-
Refluxing equipment
Procedure:
-
In a 25 mL dry flask, combine the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to the refluxing equipment.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After completion, wash the reaction mixture with ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[1]
Reaction Workflow
II. One-Pot Multicomponent Approach to Polysubstituted 4-Aminopyridines
A facile domino reaction has been developed for the synthesis of a variety of polysubstituted 4-aminopyridines from α-azidovinylketones, aldehydes, and methylamine derivatives.[2] This method proceeds under mild conditions and provides reasonably good yields.
Data Presentation
| Entry | α-Azidovinylketone | Aldehyde | Methylamine Derivative | Yield (%) |
| 1 | 2-azido-1-phenylethanone | Benzaldehyde | Methylamine | 75 |
| 2 | 2-azido-1-(4-chlorophenyl)ethanone | 4-Chlorobenzaldehyde | Methylamine | 78 |
| 3 | 2-azido-1-(4-methoxyphenyl)ethanone | 4-Methoxybenzaldehyde | Benzylamine | 72 |
| 4 | 2-azido-1-phenylethanone | 4-Nitrobenzaldehyde | Methylamine | 68 |
Experimental Protocol
Materials:
-
α-Azidovinylketone (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Methylamine derivative (1.5 mmol)
-
Solvent (e.g., Methanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the α-azidovinylketone (1.0 mmol) in the chosen solvent, add the aldehyde (1.2 mmol) and the methylamine derivative (1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the polysubstituted 4-aminopyridine.
Proposed Reaction Mechanism
III. One-Pot Synthesis of 2-Aminopyridines from Pyridine N-Oxides
A practical and efficient method for the synthesis of substituted 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides.[1][3][4] This one-pot, two-step process involves the in situ deprotection of an isolable N-formylaminopyridine intermediate and is particularly effective for synthesizing 2-aminopyridines that are challenging to obtain via other methods.
Data Presentation
| Entry | Pyridine N-Oxide | Isocyanide | Activator | Yield (%) |
| 1 | Pyridine N-oxide | 4-Chlorophenyl isocyanide | Tf2O | 84 |
| 2 | 4-Nitropyridine N-oxide | 4-Chlorophenyl isocyanide | Tf2O | 75 |
| 3 | 4-Cyanopyridine N-oxide | 4-Chlorophenyl isocyanide | Tf2O | 78 |
| 4 | 3-Methylpyridine N-oxide | Tosylmethyl isocyanide | Tf2O | 65 |
Experimental Protocol
Materials:
-
Pyridine N-oxide (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Activator (e.g., Triflic anhydride, Tf2O) (1.0 mmol)
-
Solvent (e.g., Dichloromethane)
-
1 M HCl
-
THF
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the pyridine N-oxide (1.0 mmol) and isocyanide (1.0 mmol) in the solvent, add the activator (1.0 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the formation of the N-formylaminopyridine intermediate is complete (monitored by TLC).
-
Add 1 M HCl and THF to the reaction mixture and stir at 50 °C until the deprotection is complete.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway
These detailed application notes and protocols provide a solid foundation for the implementation of one-pot synthesis strategies for substituted aminopyridines in a research and development setting. The presented methods offer significant advantages over traditional synthetic routes, enabling the rapid and efficient generation of diverse libraries of these important heterocyclic compounds for further investigation in drug discovery and materials science.
References
Application Notes and Protocols: The Strategic Use of 2-Amino-6-benzyloxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, contributing to a wide array of fungicides, herbicides, and insecticides.[1] The substituted aminopyridine scaffold, in particular, serves as a versatile building block for creating novel active ingredients.[2] 2-Amino-6-benzyloxypyridine is a unique starting material within this class, offering a combination of a reactive amino group and a bulky, lipophilic benzyloxy group. While direct, large-scale applications of this specific molecule in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs suggest significant potential as an intermediate in the synthesis of next-generation crop protection agents.
These application notes explore the prospective uses of this compound in agrochemical synthesis, drawing parallels from established synthetic routes for analogous pyridine derivatives. The provided protocols are based on well-established chemical transformations for similar substrates and are intended to serve as a foundational guide for researchers.
Application Notes: Potential Roles of this compound in Agrochemicals
This compound presents several strategic advantages in the design and synthesis of novel agrochemicals:
-
Fungicide Development: The pyridine ring is a key component of many fungicides.[3][4] The 2-amino group can be readily derivatized to introduce various pharmacophores. For instance, it can be acylated or coupled with other heterocyclic systems to create compounds that potentially inhibit fungal growth. The benzyloxy group can enhance the lipophilicity of the final molecule, which may improve its penetration through fungal cell membranes and overall efficacy.
-
Herbicide Synthesis: Substituted picolinic acids are a well-known class of herbicides.[5] While this compound is not a picolinic acid itself, the pyridine core is a common feature. The amino group can be a handle for further functionalization, and the benzyloxy group could influence the molecule's uptake and translocation within the target weed species.
-
Insecticide Design: Neonicotinoids and other classes of insecticides often feature a substituted pyridine ring.[6][7] The 2-amino group can be a precursor to the imine or other nitrogen-containing functionalities crucial for insecticidal activity. The benzyloxy moiety could contribute to the compound's binding affinity to the target receptor in insects.
The general workflow for utilizing a novel intermediate like this compound in agrochemical discovery would follow a structured path from synthesis to biological evaluation.
Experimental Protocols
The following protocols describe key transformations that can be applied to this compound to generate a library of derivatives for agrochemical screening.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide linkage, a common functional group in bioactive molecules, by reacting the amino group of this compound with an acyl chloride.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acyl chloride)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol outlines the reaction of this compound with a sulfonyl chloride to form a sulfonamide, another important functional group in agrochemicals.
Materials:
-
This compound
-
Substituted benzenesulfonyl chloride
-
Pyridine (as both solvent and base)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 equivalent) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide derivative.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
This protocol describes a palladium-catalyzed cross-coupling reaction to form an N-aryl derivative of this compound, which can be a key step in building more complex agrochemical structures.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (or another suitable base)
-
Anhydrous toluene or dioxane as solvent
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize the potential applications and synthetic strategies for this compound based on analogous structures in agrochemical research.
Table 1: Potential Agrochemical Classes Derived from this compound
| Agrochemical Class | Potential Synthetic Approach | Key Functionalization | Rationale |
| Fungicides | N-acylation, N-sulfonylation, coupling with heterocyclic halides | Amide, sulfonamide, bi-heterocyclic linkages | Introduction of known fungicidal pharmacophores.[3][4] |
| Herbicides | Diazotization followed by Sandmeyer reaction, cross-coupling | Halogenation, arylation of the pyridine ring | Modification of the pyridine core to mimic known herbicidal scaffolds.[5] |
| Insecticides | Reductive amination, multi-step synthesis to form complex heterocycles | Substituted amines, complex heterocyclic systems | Construction of structures analogous to neonicotinoids or other insecticide classes.[6][7] |
Table 2: Summary of Key Reactions and Expected Product Types
| Reaction Type | Reagents | Expected Product | Potential Utility |
| N-Acylation | Acyl chlorides, anhydrides | N-(6-(benzyloxy)pyridin-2-yl)amides | Fungicides, Herbicides |
| N-Sulfonylation | Sulfonyl chlorides | N-(6-(benzyloxy)pyridin-2-yl)sulfonamides | Fungicides |
| N-Arylation | Aryl halides, Pd catalyst, ligand, base | 6-(benzyloxy)-N-arylpyridin-2-amines | Intermediate for complex agrochemicals |
| Diazotization | NaNO₂, acid | Pyridine-diazonium salt | Versatile intermediate for introducing various substituents |
| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | 2-halo/cyano-6-benzyloxypyridine | Key intermediate for further coupling reactions |
Visualizations
The following diagrams illustrate the logical relationships and potential synthetic pathways involving this compound.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-benzyloxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-benzyloxypyridine. The information is designed to help optimize reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation of Benzyl Alcohol: The base used may be too weak or not used in sufficient excess to generate the benzyl alkoxide nucleophile. 2. Reaction Temperature is Too Low: Nucleophilic aromatic substitution on the pyridine ring can be slow and may require elevated temperatures to proceed at a reasonable rate.[1] 3. Poor Quality Starting Materials: 2-amino-6-chloropyridine or benzyl alcohol may be impure or contain water. 4. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or may be protic, which can quench the alkoxide. | 1. Use a Stronger Base: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of benzyl alcohol.[2] Use at least 1.1 equivalents of the base. 2. Increase Reaction Temperature: Gradually increase the reaction temperature, for example, to the reflux temperature of the solvent (e.g., THF or DMF), and monitor the reaction progress by TLC. 3. Ensure Purity of Starting Materials: Use freshly purified starting materials. Dry benzyl alcohol and ensure 2-amino-6-chloropyridine is free of impurities. 4. Use an Anhydrous Polar Aprotic Solvent: Solvents like anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are recommended. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction. 3. Deactivation of the Nucleophile: The benzyl alkoxide may be quenched by moisture in the reaction setup. | 1. Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed. 2. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. 3. Maintain Anhydrous Conditions: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple By-products | 1. Side Reaction with the Amino Group: The strong base may deprotonate the amino group of 2-amino-6-chloropyridine, leading to undesired side reactions. 2. Decomposition of Reactants or Product: High reaction temperatures for extended periods can lead to decomposition. 3. Reaction with Impurities: Impurities in the starting materials or solvent can lead to the formation of by-products. | 1. Control Stoichiometry of the Base: Use a slight excess (1.1-1.2 equivalents) of the base to minimize reaction with the amino group. Adding the base to a solution of benzyl alcohol before adding the 2-amino-6-chloropyridine can also help. 2. Optimize Temperature and Time: Determine the minimum temperature and time required for the reaction to go to completion to avoid degradation. 3. Use High-Purity Reagents and Solvents: Ensure the purity of all materials used in the reaction. |
| Difficulty in Product Isolation and Purification | 1. Product is Soluble in the Aqueous Phase during Workup: The product may have some water solubility, leading to loss during extraction. 2. Co-elution of Product and Impurities during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging. 3. Oily Product Instead of a Solid: The presence of residual solvent or impurities can prevent the product from solidifying. | 1. Saturate the Aqueous Phase: During the workup, use a saturated solution of sodium chloride (brine) to decrease the solubility of the product in the aqueous layer.[3] Perform multiple extractions with an organic solvent. 2. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography to achieve better separation. 3. Triturate or Recrystallize the Product: Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. Recrystallization from a suitable solvent system can also be used for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-amino-6-chloropyridine with benzyl alcohol in the presence of a strong base. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then displaces the chloride on the pyridine ring.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base is crucial for deprotonating benzyl alcohol to form the benzyl alkoxide. A strong base is required for this. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[2] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but the reaction may be slower due to the equilibrium nature of the deprotonation.
Q3: What are the ideal reaction conditions (solvent, temperature)?
A3: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they dissolve the reactants and do not interfere with the nucleophile. The reaction often requires heating to proceed at a practical rate, typically between 60°C and the reflux temperature of the solvent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
A5: When using sodium hydride or potassium hydride, be aware that they are highly reactive and flammable, especially in the presence of moisture. These reagents should be handled under an inert atmosphere. Benzyl alcohol and 2-amino-6-chloropyridine can be irritating, so appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be performed in a well-ventilated fume hood.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-amino-6-chloropyridine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add benzyl alcohol (1.1 equivalents) to a flask containing anhydrous THF or DMF.
-
To this solution, carefully add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the benzyl alkoxide.
-
Add 2-amino-6-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Navigating the Synthesis of Aminopyridines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyridines is a cornerstone of medicinal chemistry and materials science, providing essential building blocks for a vast array of functional molecules. However, the path to pure, high-yield aminopyridine products is often complicated by the formation of unwanted side products. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Troubleshooting Guides: Side Product Formation
This section addresses specific issues you may encounter during aminopyridine synthesis, providing actionable solutions to minimize side product formation and improve reaction efficiency.
Chichibabin Reaction
Question 1: My Chichibabin reaction is producing a significant amount of a dimeric byproduct (a bipyridine). How can I favor the formation of the desired 2-aminopyridine?
Answer:
Dimerization is a common side reaction in the Chichibabin synthesis, particularly with sterically hindered pyridines.[1] The formation of the 4,4'-di-tert-butyl-2,2'-bipyridine from 4-tert-butylpyridine is a classic example. Several factors can be adjusted to suppress this side reaction:
-
Increase Pressure: Applying pressure (e.g., using a sealed tube or an autoclave) can significantly favor the desired amination product over dimerization.[1]
-
Optimize Temperature: While the Chichibabin reaction requires elevated temperatures, excessively high temperatures can promote dimerization. A careful optimization of the reaction temperature is crucial.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While high-boiling aromatic solvents like xylene or toluene are common, exploring other inert, high-boiling solvents may alter the product distribution.
-
Amide Source and Purity: The reactivity of sodium amide can vary. While very pure sodium amide may lead to sluggish reactions, the presence of certain impurities can sometimes be beneficial.[2] Experimenting with different batches or sources of sodium amide, or using potassium amide in liquid ammonia for sensitive substrates, might be necessary.[3][4]
Data Presentation: Chichibabin Reaction of 4-tert-butylpyridine
| Pressure | 2-Amino-4-tert-butylpyridine Yield | 4,4'-Di-tert-butyl-2,2'-bipyridine Yield | Reference |
| Atmospheric | 11% | 89% | [1] |
| 350 psi (N₂) | 74% | 26% | [1] |
Question 2: I am observing the formation of a 4-aminopyridine isomer in my Chichibabin reaction. How can I improve the regioselectivity for the 2-position?
Answer:
The Chichibabin reaction generally favors amination at the 2- and 6-positions due to the electronic properties of the pyridine ring. However, the formation of the 4-amino isomer can occur, especially if the 2- and 6-positions are blocked.[2] To enhance regioselectivity for the 2-position:
-
Steric Hindrance: The presence of substituents on the pyridine ring can influence the site of amination. Less sterically hindered positions are generally favored.
-
Reaction Conditions: Lowering the reaction temperature, if feasible for the substrate, can sometimes improve regioselectivity.
-
Alternative Methods: If achieving the desired regioselectivity with the Chichibabin reaction proves difficult, consider alternative synthetic routes such as nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine (e.g., a 2-halopyridine).
Palladium-Catalyzed Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of a halopyridine is resulting in a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen). What are the causes and how can I minimize this side product?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[5] It arises from competing pathways within the catalytic cycle, often involving β-hydride elimination from the amine or the palladium-amido complex. To suppress hydrodehalogenation:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N bond over side reactions. Experiment with different generations of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos, BrettPhos).
-
Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Weaker bases such as potassium phosphate or cesium carbonate may be beneficial for certain substrates, although this might require more active catalyst systems and higher temperatures.
-
Solvent Purity: Ensure the use of dry, degassed solvents. The presence of water can be a source of protons for the hydrodehalogenation pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination.
-
Catalyst System: The use of well-defined palladium precatalysts can sometimes offer better control over the active catalytic species and reduce side reactions compared to generating the catalyst in situ from Pd(OAc)₂.
Data Presentation: Hypothetical Buchwald-Hartwig Amination of 2-Chloropyridine
| Ligand | Base | Temperature (°C) | Desired Aminopyridine Yield (%) | Hydrodehalogenated Pyridine Yield (%) |
| P(t-Bu)₃ | NaOtBu | 100 | 75 | 20 |
| XPhos | NaOtBu | 80 | 90 | 5 |
| RuPhos | K₃PO₄ | 110 | 85 | 10 |
(Note: This table is illustrative and actual yields will vary depending on the specific substrates and reaction conditions.)
Copper-Catalyzed Ullmann Condensation
Question 4: My Ullmann amination of a bromopyridine is giving low yields and multiple side products. What are the key parameters to optimize?
Answer:
The Ullmann condensation traditionally requires harsh reaction conditions, which can lead to side product formation.[6] Modern protocols with improved catalyst systems offer milder conditions. Key parameters to optimize include:
-
Catalyst and Ligand: While early Ullmann reactions used stoichiometric copper powder, modern methods employ catalytic amounts of copper(I) salts (e.g., CuI) with a ligand. Diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline) are common ligands that can significantly improve reaction efficiency and reduce side reactions.
-
Base: A suitable base is crucial. Potassium carbonate, potassium phosphate, and cesium carbonate are frequently used. The choice of base can affect the solubility of the reactants and the overall reaction rate.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. The choice of solvent can impact the solubility of the copper catalyst and the reactants.
-
Temperature: While modern protocols are milder than the classical Ullmann reaction, elevated temperatures are still often necessary. Careful temperature optimization is required to balance reaction rate with the potential for side reactions.
-
Substrate Reactivity: The reactivity of the halopyridine follows the order I > Br > Cl. Electron-withdrawing groups on the pyridine ring can activate the halide for substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in aminopyridine synthesis?
A1: The most common side products depend on the synthetic method used:
-
Chichibabin Reaction: Dimerization to form bipyridines, and formation of isomeric aminopyridines (e.g., 4-amino instead of 2-amino).[1][3] Hydroxypyridines can also be formed during workup.[7]
-
Buchwald-Hartwig Amination: Hydrodehalogenation of the starting halopyridine.[5]
-
Ullmann Condensation: Formation of biaryls from the homocoupling of the starting halopyridine, and other undefined decomposition products due to harsh reaction conditions in classical protocols.
Q2: How can I monitor the progress of my aminopyridine synthesis and detect side products?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and major side products. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques to identify and quantify the components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide valuable information on the product distribution.
Q3: What are the general strategies for purifying aminopyridines from common side products?
A3:
-
Column Chromatography: This is a versatile and widely used method for separating the desired aminopyridine from side products with different polarities.
-
Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: The basic amino group of the aminopyridine allows for its separation from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
-
Distillation: For liquid aminopyridines with boiling points sufficiently different from the impurities, distillation can be a suitable purification method.
Experimental Protocols
Protocol 1: Chichibabin Reaction for the Synthesis of 2-Aminopyridine
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium amide (1.2 equivalents) and anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add pyridine (1.0 equivalent) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours. The reaction mixture will typically turn dark and viscous.
-
Monitor the reaction by TLC until the pyridine is consumed.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-aminopyridine.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 2-chloropyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the 2-chloropyridine is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Ullmann Condensation for the Synthesis of an N-Aryl-2-aminopyridine
Materials:
-
2-Bromopyridine
-
Aniline
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer and hotplate
Procedure:
-
To a reaction vial, add 2-bromopyridine (1.0 equivalent), aniline (1.2 equivalents), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equivalents).
-
Add DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction by TLC until the 2-bromopyridine is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Mechanism of the Chichibabin Reaction.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Chichibabin Reaction | PPTX [slideshare.net]
Technical Support Center: Purification of 2-Amino-6-benzyloxypyridine
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of 2-Amino-6-benzyloxypyridine, a common intermediate in pharmaceutical and chemical research.
Troubleshooting Guide
Issue 1: Poor Separation or Co-elution with Impurities
-
Question: My TLC plate shows spots that are too close together or overlapping. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing the mobile phase. Since this compound is a basic compound, its interaction with the stationary phase is a key factor.
-
Optimize Solvent System: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC). The goal is to find a system that provides the greatest difference in Retention Factor (Rf) values between your target compound and impurities.[1] An ideal Rf value for the desired compound is typically around 0.2-0.4 for effective column chromatography separation.[2]
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.
-
Change Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Phenyl or cyano-based columns can offer different selectivity for aromatic compounds.[3] For basic compounds, neutral or basic alumina can be a good alternative to minimize strong acidic interactions.[1][2][4]
-
Issue 2: Peak Tailing or Streaking on TLC/Column
-
Question: My compound appears as a long streak or a "tailing" spot on the TLC plate and elutes as a broad peak from the column. What causes this and how can I fix it?
-
Answer: Peak tailing is the most common issue when purifying basic compounds like aminopyridines on standard silica gel.[1][3] This is primarily caused by the strong interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4]
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[3] This base will preferentially interact with the acidic silanol sites, "shielding" them from your compound.[3]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[3] A general guideline is to load a crude material amount that is 1-5% of the mass of the silica gel.[1]
-
Issue 3: Low or No Recovery of the Compound
-
Question: I am losing a significant amount of my compound during purification. Why is it not eluting from the column?
-
Answer: This issue, known as irreversible adsorption, is common for highly basic amines on acidic silica gel.[2] The compound binds so strongly to the acidic sites that it cannot be eluted with the mobile phase.
-
Use an Alternative Stationary Phase: The best solution is to avoid standard silica gel. Use neutral or basic alumina, or a chemically modified phase like amine-functionalized silica gel, which are better suited for basic compounds.[2][6]
-
Deactivate Silica Gel: If you must use silica, you can reduce its acidity. This can be done by pre-treating the silica with a base like triethylamine.[6]
-
Perform a Stability Test: Before committing your entire batch to a column, test the stability of your compound on silica. Spot the compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see degradation products or streaking that wasn't there initially, your compound is likely not stable on silica.[5]
-
Issue 4: Compound Decomposition during Purification
-
Question: My collected fractions contain new, unexpected spots, suggesting the compound is degrading. How can I prevent this?
-
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3]
-
Test for Stability: First, confirm that the degradation is happening on the column by performing a 2D TLC stability test.[5]
-
Switch to a Neutral Stationary Phase: Use a less acidic stationary phase like neutral alumina or Florisil.[5][6]
-
Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is preferable to gravity chromatography.[7]
-
Data Presentation
Table 1: Recommended Starting Conditions for TLC & Column Chromatography
| Parameter | Recommendation | Rationale & Troubleshooting Tips |
| Stationary Phase | Silica Gel (with modifier) or Neutral Alumina | Standard silica is acidic and can cause tailing and degradation.[3] Adding 0.1-1% Triethylamine (TEA) to the eluent mitigates this.[4] Alumina is a good alternative for basic compounds.[6] |
| Mobile Phase (TLC) | Start with 30% Ethyl Acetate in Hexane | Adjust polarity to achieve an Rf of 0.2-0.4 for the target compound.[2] If compound doesn't move, try a more polar system like Dichloromethane/Methanol. |
| Mobile Phase Additive | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol groups on silica, preventing peak tailing.[3][4] Essential for aminopyridine compounds. |
| Sample Loading | Dry Loading | Recommended if the compound has poor solubility in the mobile phase.[8] Involves pre-adsorbing the sample onto a small amount of silica. |
| Silica:Compound Ratio | 50:1 to 100:1 by weight | For difficult separations, a higher ratio of silica to crude material is necessary to ensure adequate separation.[2] |
Experimental Protocols
Protocol 1: Column Chromatography Purification using Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 30% Ethyl Acetate in Hexane with 0.5% Triethylamine.
-
Visualize the spots under UV light. Adjust the solvent polarity until the desired compound has an Rf value of approximately 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size. For 1 gram of crude material, a column with a 2-3 cm diameter is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.[9] Add a thin layer of sand.
-
In a beaker, mix silica gel (e.g., 50g for 1g of sample) with the chosen mobile phase to form a slurry.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[9]
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.[8]
-
Drain the solvent until the level just touches the top of the sand layer.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude material (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or bulb) to start the flow (flash chromatography).
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for chromatographic purification.
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system to try on TLC for this compound?
-
A1: A common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a ratio of 70:30 hexane:ethyl acetate and adjust as needed. Remember to add 0.1-1% triethylamine (TEA) to prevent streaking.[4]
-
-
Q2: My compound is not soluble in the hexane/ethyl acetate mobile phase. How can I load it onto the column?
-
A2: If your compound has poor solubility in the eluent, you should use the "dry loading" method.[8] This involves dissolving your compound in a solvent it is soluble in (like dichloromethane or methanol), adding a small amount of silica gel, and then evaporating the solvent to get a dry powder of your compound adsorbed onto the silica. This powder can then be loaded directly onto the column.[8]
-
-
Q3: Can I use a C18 (reversed-phase) column for this purification?
-
A3: Yes, reversed-phase chromatography is a viable alternative, especially if issues with silica gel persist.[1] In reversed-phase, the stationary phase is non-polar (like C18), and the mobile phase is polar (like water/acetonitrile or water/methanol). More polar compounds will elute first.
-
-
Q4: How do I know which fractions contain my product?
-
A4: You must monitor the fractions using TLC. Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of your crude starting material. Develop the plate and visualize under UV light. Combine the fractions that show a clean spot corresponding to your product's Rf value.[8]
-
-
Q5: What is the difference between gravity chromatography and flash chromatography?
-
A5: In gravity chromatography, the solvent moves through the column under the force of gravity alone. In flash chromatography, positive pressure (from a pump or compressed air) is applied to the top of the column to force the solvent through more quickly.[7] Flash chromatography is generally faster and provides better resolution.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. web.uvic.ca [web.uvic.ca]
troubleshooting exothermic reactions in pyridine synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing challenges encountered during pyridine synthesis, with a specific focus on controlling exothermic reactions.
Troubleshooting Exothermic Reactions
Highly exothermic reactions in pyridine synthesis can present significant safety hazards and lead to the formation of degradation products, ultimately impacting yield and purity.[1] Below are common issues and their respective solutions.
Issue 1: Uncontrolled Temperature Increase and Potential for Thermal Runaway
Symptoms:
-
A rapid, uncontrolled rise in reaction temperature.
-
Vigorous, unexpected boiling or off-gassing.
-
Change in reaction mixture color, indicating decomposition or charring.[2]
-
Inconsistent reaction progress and lower than expected yields.[2]
Possible Causes:
-
Rapid Reagent Addition: Adding reactants too quickly can generate heat faster than the system can dissipate it.[1]
-
Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may be insufficient for the scale or exothermicity of the reaction.[1][2]
-
High Reactant Concentration: More concentrated reactions generate more heat per unit volume.[1]
-
Strong Acid Catalysts: While effective, strong Brønsted acids can sometimes lead to aggressive, localized exotherms.[2]
-
Solvent-Free Conditions: The absence of a solvent can make heat dissipation more challenging.[2]
Solutions:
-
Slow, Controlled Reagent Addition: Add one of the key reactants dropwise or in portions over an extended period to manage the rate of heat generation.[1]
-
Efficient Cooling: Utilize an appropriately sized ice bath or a cryostat to maintain a stable, low temperature throughout the reaction.[1]
-
Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively by increasing the thermal mass of the mixture.[1][2]
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1]
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to understand the heat of reaction and the potential for thermal runaway.[2]
Issue 2: Formation of Side Products Due to Overheating
Symptoms:
-
Presence of unexpected peaks in analytical data (GC, HPLC, NMR).
-
Low yield of the desired pyridine derivative.[1]
-
Difficulty in purifying the final product due to impurities with similar properties.[1]
Possible Causes:
-
Decomposition at High Temperatures: Many reagents and products in pyridine synthesis are sensitive to high temperatures and can decompose.[3]
-
Competing Reaction Pathways: Elevated temperatures can favor alternative, undesired reaction pathways, such as self-condensation or dimerization.[1][3] For instance, in the Chichibabin reaction, dimerization can become a significant side reaction at higher temperatures.[3]
-
Polymerization: Cyanopyridines, for example, can polymerize, especially under harsh conditions or with localized overheating.[4]
Solutions:
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.[3][5]
-
Optimize Reagent Addition Order: In multi-component reactions like the Hantzsch synthesis, the order of reagent addition is crucial to minimize side product formation.[1]
-
Use of Milder Catalysts: Consider using milder catalysts that may require less heat to be effective.[6]
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is highly exothermic. How can I control it?
A1: The initial condensation steps of the Hantzsch synthesis can be exothermic.[2] Key control parameters include:
-
Rate of Addition: If one component is added portion-wise, control the addition rate carefully.
-
Solvent Choice: Using a refluxing solvent like ethanol can help to dissipate heat effectively.[2]
-
Catalyst: Using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can improve yields under milder conditions.[6][7]
Q2: What are the key temperature considerations for the Chichibabin reaction?
A2: The rule of thumb for the Chichibabin reaction in aprotic solvents is to run it at the lowest temperature that still allows for good hydrogen evolution.[3] This is to avoid the decomposition that occurs at high temperatures.[3] While traditional conditions for unactivated pyridines require high temperatures (100–130°C), milder variants have been developed for more sensitive substrates.[8][9]
Q3: Can microwave-assisted synthesis help control the reaction temperature?
A3: Yes, microwave-assisted organic synthesis (MAOS) can offer significant advantages in controlling reaction conditions.[10] Microwave reactors allow for rapid and uniform heating to a precise temperature, which can minimize the formation of byproducts caused by overheating.[11][12] This technique has been shown to be effective for both the Hantzsch and Bohlmann-Rahtz pyridine syntheses, often leading to higher yields in shorter reaction times.[10][11][13]
Q4: How can I monitor the progress of my pyridine synthesis to detect potential issues early?
A4: Regular monitoring of the reaction is crucial. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product and any byproducts.[1][6] For a more detailed analysis, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a highly effective method for separating and identifying volatile pyridine compounds.[14]
Data Presentation
Table 1: Temperature Conditions for Selected Pyridine Syntheses
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Alkynones | DMSO (Microwave) | 170 | up to 98 | [11] |
| Chichibabin | Unactivated Pyridines, Sodium Amide | Xylene or Toluene | 100-130 | Moderate to Good | [8] |
| Chichibabin (Milder) | Pyridines, NaH, LiI, Primary Amines | THF | 65-85 | Good to Excellent | [15] |
| Guareschi-Thorpe | Ethyl Cyanoacetate, Ethyl Acetoacetate, (NH₄)₂CO₃ | Water | 80 | up to 95 |
Experimental Protocols
Protocol 1: Modified Guareschi-Thorpe Synthesis with Ammonium Carbonate to Minimize Side Reactions [4]
This protocol utilizes ammonium carbonate in an aqueous medium, which serves as both a nitrogen source and a buffer, reducing the likelihood of hydrolysis side reactions.[4]
-
Reactant Preparation: In a sealed vessel, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Solvent Addition: Add 2 mL of water to the reaction mixture.
-
Reaction: Stir the mixture at 80°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the mixture to room temperature and collect the precipitate by filtration.
Protocol 2: General Procedure for Managing Exotherms in a Batch Reaction
This protocol outlines a general approach to setting up a reaction where an exotherm is anticipated.
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Initial Charge: Charge the flask with the solvent and all reactants except for the one known to initiate the strong exotherm.
-
Cooling: Cool the reaction mixture to the desired initial temperature (e.g., 0°C).
-
Controlled Addition: Add the final reactant dropwise from the dropping funnel over a prolonged period (e.g., 30-60 minutes). Continuously monitor the internal temperature of the reaction.
-
Temperature Maintenance: Adjust the rate of addition and the cooling bath to maintain the desired reaction temperature.
-
Reaction Completion: Once the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by TLC or another suitable analytical method.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. benchchem.com [benchchem.com]
- 11. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving Regioselectivity in Pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of pyridine. The content is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The regioselectivity of pyridine functionalization is dictated by the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, making the entire ring electron-deficient and less reactive towards electrophiles compared to benzene. This electron deficiency is most pronounced at the C2 (ortho) and C4 (para) positions, making them susceptible to nucleophilic attack. Conversely, the C3 (meta) position is the most electron-rich and thus the preferred site for electrophilic substitution, although the overall reactivity is low. The nitrogen atom's lone pair can also coordinate with metal catalysts, which can complicate catalytic reactions and sometimes lead to catalyst poisoning.[1][2]
Q2: What are the general strategies to control the regioselectivity of pyridine functionalization?
A2: Several strategies have been developed to control the site of functionalization on the pyridine ring:
-
Electronic Control: Exploiting the inherent electronic properties of the pyridine ring, where nucleophiles tend to attack the C2/C4 positions and electrophiles the C3 position.
-
Steric Hindrance: Introducing bulky groups on the pyridine ring or the attacking reagent can block certain positions and direct functionalization to less hindered sites.
-
Directing Groups: Attaching a directing group to the pyridine ring can force the reaction to occur at a specific position, often through the formation of a stable cyclic intermediate with the catalyst.
-
Temporary Dearomatization: The pyridine ring can be temporarily dearomatized to an electron-rich intermediate, which then reacts with electrophiles at specific positions. Subsequent rearomatization yields the functionalized pyridine.[3][4][5]
-
Photocatalysis and Electrochemistry: These methods can generate radical species that react with pyridine with distinct regioselectivity profiles compared to traditional ionic reactions.[6][7]
Q3: How can I achieve functionalization at the C3 (meta) position of pyridine?
A3: C3-functionalization is challenging due to the electron-deficient nature of the pyridine ring. However, several methods have been developed:
-
Electrophilic Aromatic Substitution: While pyridine is generally unreactive towards electrophiles, forcing conditions (e.g., high temperatures, strong acids) can lead to C3 substitution for reactions like nitration and halogenation, though yields can be low.[5]
-
Directed Metalation: Using a directing group at the C2 or C4 position can direct metalation (e.g., with lithium or magnesium bases) to the C3 position. The resulting organometallic intermediate can then be quenched with an electrophile.[8]
-
Dearomatization-Rearomatization: This strategy involves converting the pyridine into a more reactive, non-aromatic intermediate that can then be functionalized at the C3 position before re-aromatizing.[3][4][5]
Q4: My Minisci reaction is giving a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
A4: The Minisci reaction, which involves the addition of a radical to a protonated pyridine, often yields a mixture of C2 and C4 products. To enhance C4 selectivity:
-
Steric Hindrance: Introducing a bulky substituent at the C2 position can sterically block radical attack, favoring the C4 position.
-
Blocking Groups: A removable bulky group can be temporarily installed on the nitrogen atom to sterically hinder the C2 and C6 positions, thus directing the incoming radical to the C4 position. A maleate-derived blocking group has been shown to be effective for this purpose.[9][10]
-
Solvent and pH: The regioselectivity of radical additions can be influenced by the solvent and pH of the reaction medium. Systematic screening of these parameters can help optimize for C4 selectivity.[11]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation
Problem: My palladium-catalyzed C-H arylation of a pyridine derivative is resulting in a low yield of the desired product.
| Possible Cause | Solution |
| Catalyst Poisoning | The nitrogen atom of the pyridine can coordinate strongly to the palladium catalyst, leading to deactivation.[12][13] Solution: Use a higher catalyst loading, or employ a pre-catalyst that is less susceptible to poisoning. In some cases, the use of N-oxide derivatives of the pyridine substrate can prevent catalyst poisoning.[14] |
| Incorrect Ligand | The choice of ligand is crucial for the efficiency of the catalytic cycle. Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The optimal ligand will depend on the specific substrate and reaction conditions.[15][16][17][18] |
| Suboptimal Base or Solvent | The base and solvent can significantly impact the reaction rate and yield.[19] Solution: Perform a systematic screen of different bases (e.g., carbonates, phosphates, carboxylates) and solvents (e.g., dioxane, toluene, DMF). |
| Poor Substrate Reactivity | The electronic and steric properties of the pyridine substrate can affect its reactivity. Solution: If possible, modify the substituents on the pyridine ring to enhance its reactivity. For example, electron-donating groups can sometimes improve the efficiency of C-H activation. |
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction on a substituted pyridine is giving a mixture of regioisomers.
| Possible Cause | Solution |
| Competing Reaction Sites | If the pyridine has multiple leaving groups or activated positions, the nucleophile may attack at more than one site. Solution: If possible, use a substrate with a single, highly activated position for nucleophilic attack. Alternatively, blocking groups can be used to deactivate competing sites. |
| Thermodynamic vs. Kinetic Control | The regioselectivity of the reaction may be dependent on the reaction temperature and time. Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature for a longer period to favor the thermodynamically more stable product. |
| Nature of the Nucleophile | The size and hardness/softness of the nucleophile can influence where it attacks the pyridine ring. Solution: Consider using a different nucleophile with different steric or electronic properties. |
Data Presentation: Comparison of Catalytic Systems for Pyridine C-H Arylation
| Parameter | Palladium-Catalyzed C-H Arylation | Photocatalytic C-H Arylation |
| Catalyst System | Pd(OAc)₂, PdCl₂, or other Pd salts with a ligand (e.g., phosphines, NHCs) | Ru(bpy)₃Cl₂, Ir(ppy)₃, or organic photocatalysts |
| Typical Catalyst Loading | 1-10 mol% | 0.5-5 mol% |
| Reactants | Pyridine derivative, aryl halide or arylboronic acid | Pyridine derivative, aryl diazonium salt or other radical precursor |
| Reaction Temperature | 80-150 °C | Room temperature to 60 °C |
| Advantages | Well-established, broad substrate scope, high yields achievable. | Mild reaction conditions, often complementary regioselectivity to Pd-catalysis, environmentally friendly. |
| Disadvantages | High temperatures, potential for catalyst poisoning, often requires a directing group for high regioselectivity. | Can be sensitive to oxygen and light, substrate scope may be more limited for certain transformations. |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C4-Alkylation of Pyridine
This protocol is a general guideline for the C4-alkylation of pyridine using a photocatalytic approach.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Alkyl carboxylic acid (as a radical precursor, 1.5-3.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMSO, DMF, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To an oven-dried reaction vessel, add the pyridine derivative, alkyl carboxylic acid, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C2-Arylation of Pyridine using a Directing Group
This protocol outlines a general procedure for the C2-arylation of 2-substituted pyridines.
Materials:
-
2-Substituted pyridine (e.g., 2-phenylpyridine, 1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-substituted pyridine, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for pyridine functionalization reactions.
Caption: Logical relationship governing the regioselectivity of attacks on the pyridine ring.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. recercat.cat [recercat.cat]
- 8. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 9. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 11. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Beilstein Archives - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds [beilstein-archives.org]
- 18. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-6-benzyloxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Amino-6-benzyloxypyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is contaminated with starting materials (2-amino-6-hydroxypyridine or benzyl halide).
-
Question: My final product shows the presence of unreacted 2-amino-6-hydroxypyridine and/or benzyl halide upon analysis (e.g., by TLC or NMR). How can I remove these?
-
Answer:
-
For 2-amino-6-hydroxypyridine: This starting material is more polar than the desired product. Column chromatography is the most effective method for separation. Use a silica gel column and a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The 2-amino-6-hydroxypyridine will remain on the column longer, allowing for the elution of the pure this compound.
-
For benzyl halide (benzyl chloride or benzyl bromide): Benzyl halides are less polar than the product. If the reaction is worked up with an aqueous base, any remaining benzyl halide will likely be hydrolyzed to benzyl alcohol. If it persists, it can be removed by column chromatography, as it will elute before the product. Alternatively, a thorough extraction with a dilute aqueous base during the workup can help hydrolyze and remove the benzyl halide.
-
Issue 2: Presence of benzyl alcohol in the final product.
-
Question: My purified this compound is contaminated with benzyl alcohol. How can I get rid of it?
-
Answer: Benzyl alcohol is a common impurity, arising from the hydrolysis of the benzyl halide. It has a polarity that can sometimes be close to the product, making separation challenging.
-
Aqueous Wash: During the workup, perform multiple washes of the organic layer with a saturated sodium bicarbonate solution or dilute sodium hydroxide solution. This will deprotonate the benzyl alcohol to the more water-soluble sodium benzylate, which will partition into the aqueous layer.
-
Column Chromatography: If aqueous washes are insufficient, column chromatography with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the product from benzyl alcohol. Benzyl alcohol is more polar and will elute after the product.
-
Recrystallization: A carefully chosen recrystallization solvent system can also be effective. Since benzyl alcohol is a liquid at room temperature, it may be excluded from the crystal lattice of the solid product upon cooling.
-
Issue 3: Low yield after purification.
-
Question: I am losing a significant amount of my product during purification. What are the common causes and solutions?
-
Answer: Low recovery can occur during both recrystallization and column chromatography.
-
Recrystallization:
-
Cause: The product might be too soluble in the chosen solvent, even at low temperatures. Using an excessive amount of solvent will also lead to low recovery.
-
Solution: Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution in an ice bath can further increase the yield of crystals.
-
-
Column Chromatography:
-
Cause: The product may be strongly adsorbed to the silica gel, especially due to its basic amino group, leading to incomplete elution. This is often observed as tailing on TLC plates.
-
Solution: To mitigate strong adsorption and improve recovery, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent. This will help to neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Issue 4: Oiling out during recrystallization.
-
Question: My product separates as an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation.
-
If using a two-solvent system, add more of the solvent in which the compound is more soluble.
-
Allow the solution to cool more slowly to encourage crystal formation.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.
-
Adding a seed crystal of the pure product can also initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via Williamson ether synthesis?
The most common impurities are typically unreacted starting materials and byproducts of the reaction. These include:
-
2-amino-6-hydroxypyridine: The starting nucleophile.
-
Benzyl chloride or benzyl bromide: The starting electrophile.
-
Benzyl alcohol: Formed from the hydrolysis of the benzyl halide.
-
Dibenzyl ether: Formed by the reaction of benzyl alcohol with benzyl halide.
Q2: Which purification method is generally preferred for this compound?
Both column chromatography and recrystallization can be effective. The choice depends on the nature and quantity of the impurities.
-
Column chromatography is highly effective for separating compounds with different polarities and is often necessary for removing multiple impurities or when impurities have similar solubility to the product.
-
Recrystallization is a simpler and often more scalable method for removing small amounts of impurities, especially if a suitable solvent system can be found. It is particularly good for achieving high purity of the final product.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process.
-
Before purification: Run a TLC of your crude product to identify the number of components and their relative polarities.
-
During column chromatography: Analyze the fractions collected from the column by TLC to determine which fractions contain the pure product.
-
After purification: Run a TLC of your purified product against the crude material and starting materials to confirm the removal of impurities. A single spot for the purified product suggests a high degree of purity.
Q4: What is a good solvent system for the recrystallization of this compound?
A common and effective solvent for the recrystallization of many aromatic amines is ethanol or a mixture of ethanol and water. The ideal solvent should dissolve the compound when hot but not when cold. Experimentation with small amounts of material is recommended to find the optimal solvent or solvent mixture. Other potential solvent systems include ethyl acetate/hexane and toluene.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound using different methods. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization | ~90% | >99% | 75-90% | Highly effective for removing minor impurities. Yield can be optimized by careful selection of solvent and cooling conditions. |
| Column Chromatography | 70-90% | >98% | 60-85% | Excellent for separating multiple impurities with different polarities. Yield can be affected by irreversible adsorption to the stationary phase. |
| Acid-Base Extraction | Variable | Can significantly improve purity | >90% (of recovery) | Primarily used to remove basic or acidic impurities. Often used as a preliminary purification step before recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). If the product shows significant tailing, add 0.5% triethylamine to the eluent. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the wet slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Mitigating Steric Hindrance in 2,6-Disubstituted Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis and functionalization of sterically hindered 2,6-disubstituted pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving 2,6-disubstituted pyridines often challenging?
A1: The substituents at the 2 and 6 positions of the pyridine ring create significant steric bulk around the nitrogen atom and the adjacent C3/C5 positions. This steric hindrance can impede the approach of reagents, leading to low reactivity, poor yields, and undesired side reactions.[1][2] The electron-deficient nature of the pyridine ring, coupled with potential catalyst inhibition by the nitrogen lone pair, further complicates synthetic transformations.[3][4]
Q2: What are the general strategies to overcome steric hindrance in these systems?
A2: Several strategies can be employed:
-
Catalyst and Ligand Selection: Utilizing bulky, electron-rich ligands can enhance catalyst activity and facilitate reactions at hindered sites.[4] For instance, in cross-coupling reactions, ligands like SPhos and XPhos are often effective.[4]
-
Optimization of Reaction Conditions: High temperatures are frequently required to overcome the activation energy barrier imposed by steric hindrance.[5] Microwave irradiation can also be beneficial in accelerating reactions.[6]
-
Use of Highly Reactive Reagents: Employing more reactive coupling partners or reagents can sometimes compensate for the reduced reactivity of the sterically hindered pyridine substrate.
-
Directing Groups: The installation of a directing group can facilitate C-H functionalization at a specific position by pre-coordinating the catalyst. However, the subsequent removal of the directing group adds extra steps to the synthesis.
-
N-Oxide Formation: Conversion of the pyridine to its corresponding N-oxide can activate the ring for certain transformations and alter the regioselectivity of reactions.[7]
Q3: How can I improve the yield of nucleophilic aromatic substitution (SNAr) on a 2,6-disubstituted pyridine?
A3: Improving SNAr yields on hindered pyridines requires careful consideration of the leaving group and reaction conditions.
-
Leaving Group Ability: While the loss of the leaving group is generally not the rate-determining step, its ability to depart is crucial for the reaction to proceed.[8] Halides are common leaving groups.
-
Reaction Conditions: The use of strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO) can facilitate the reaction. Higher temperatures are often necessary to overcome the steric barrier.
-
Activation: The presence of electron-withdrawing groups on the pyridine ring can enhance its electrophilicity and accelerate the SNAr reaction.[8]
Troubleshooting Guides
Problem 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] | These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[4] |
| Catalyst Inhibition | Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). | The basic nitrogen of the pyridine can coordinate to the palladium catalyst, leading to deactivation. Higher catalyst loading can compensate for this effect.[4] |
| Inactive Catalyst | Ensure the use of a pre-catalyst or proper activation of the palladium source to its active Pd(0) state.[4] | The catalytic cycle requires the presence of the active Pd(0) species. |
| Suboptimal Base/Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, DMF).[4] | The choice of base and solvent is critical for efficient transmetalation and overall reaction kinetics.[4] |
Problem 2: Poor Regioselectivity in C-H Functionalization
| Potential Cause | Troubleshooting Step | Rationale |
| Intrinsic Reactivity | Introduce a directing group at a specific position to guide the catalyst. | Directing groups can override the intrinsic electronic and steric preferences of the pyridine ring, leading to highly regioselective C-H activation.[9] |
| Mixture of Isomers | Employ a blocking group on the nitrogen atom. For instance, a maleate-derived blocking group can direct Minisci-type reactions to the C4 position.[10] | Sterically bulky N-substituents can shield the C2 and C6 positions, favoring functionalization at C4.[10] |
| Undesired C2/C6 Functionalization | Utilize sterically hindered bases like Lithium Diisopropylamide (LDA) in Directed ortho-Metalation (DoM). | Less nucleophilic, bulky bases are less likely to add to the C2 position as a competing side reaction.[10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered 2-Bromopyridine
Materials:
-
2,6-Disubstituted-X-bromopyridine (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2,6-disubstituted-X-bromopyridine, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Data Presentation
Table 1: Comparison of Ligands for Suzuki Coupling of a Hindered 2-Chloropyridine
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | <10 |
| 2 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 85 |
| 3 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 88 |
Note: This is representative data; actual results may vary depending on the specific substrates.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Suzuki-Miyaura catalytic cycle with hindrance points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Aminopyridine Synthesis Optimization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for aminopyridine synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during aminopyridine synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My aminopyridine synthesis reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a frequent issue in catalytic aminopyridine synthesis. A systematic investigation of the reaction parameters is crucial. Key areas to investigate include:
-
Catalyst Activity: The catalyst's effectiveness may be compromised. Consider the possibility of catalyst deactivation due to poisoning by impurities or degradation.[1][2] Ensure the catalyst is fresh or has been properly activated and stored. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a pre-catalyst can also significantly impact the generation of the active catalytic species.[3][4][5]
-
Reaction Conditions: Sub-optimal reaction conditions are a common cause of low yields.
-
Temperature: Some reactions require heating to overcome activation energy barriers, while others may need lower temperatures to prevent byproduct formation.[1][2] A temperature screening is often recommended.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1]
-
Solvent: The purity and type of solvent are critical. Anhydrous solvents are often necessary for C-N coupling reactions.[1] Common solvents include toluene, dioxane, and THF.[3]
-
Base: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and its amount can significantly influence the reaction outcome.[1][3][5]
-
-
Substrate Quality: The purity of your starting materials, such as halopyridines and amines, is paramount. Impurities can act as catalyst poisons.[1] Verify the purity of your reagents before starting the synthesis.
-
Ligand Selection: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. For challenging substrates like pyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often effective.[3][6]
Problem 2: Significant Byproduct Formation
Q: I am observing significant byproduct formation in my reaction mixture. How can I minimize these unwanted side reactions?
A: The formation of byproducts can complicate purification and reduce the yield of the desired aminopyridine. Common byproducts and their mitigation strategies are outlined below:
-
Homocoupling: This occurs when the starting materials couple with themselves instead of each other. To minimize homocoupling, ensure the reaction mixture is thoroughly degassed to remove oxygen.[3] Using a well-defined pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.[3]
-
Dehalogenation: The replacement of the halide on the pyridine substrate with a hydrogen atom is another possible side reaction. Optimizing the choice of ligand and base can influence the rate of the desired reductive elimination over dehalogenation.[3]
-
Formation of Isomeric Products: The formation of undesired isomers can be controlled by the careful selection of the catalyst and ligands, which play a crucial role in regioselectivity.[1]
Problem 3: Catalyst Deactivation
Q: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes of catalyst deactivation in aminopyridine synthesis and how can I prevent it?
A: Catalyst deactivation is a significant challenge, particularly when working with pyridine substrates due to the coordinating nature of the pyridine nitrogen.[3]
-
Pyridine Coordination: The nitrogen atom of the pyridine substrate can coordinate to the palladium center, inhibiting the catalytic cycle.[3]
-
Solution: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. These bulky ligands can sterically block the coordination of the pyridine nitrogen to the metal center.[3]
-
-
Presence of Catalyst Poisons: Impurities in the starting materials or solvents, such as sulfur- or phosphorus-containing compounds, can poison the palladium catalyst.[1]
-
Solution: Ensure all starting materials and solvents are purified before use. Employing inert atmosphere techniques (e.g., using a Schlenk line or glovebox) can help to exclude oxygen and other potential atmospheric poisons.[1]
-
-
Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the catalyst or ligands.[1]
-
Solution: Avoid excessively high reaction temperatures. If high temperatures are necessary, consider using a more thermally stable catalyst system and robust ligands.[1]
-
FAQs (Frequently Asked Questions)
Q1: Which type of palladium catalyst is best for Buchwald-Hartwig amination of pyridines?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for the challenging amination of pyridines, pre-catalysts are often preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Pre-catalysts offer more efficient and reliable generation of the active LPd(0) species.[5] Bulky, electron-rich biaryl monophosphine ligands are generally the most effective.[3][6]
Q2: What is the role of the ligand in catalyst selection for aminopyridine synthesis?
A2: The ligand is a critical component of the catalytic system. Its primary roles are to:
-
Stabilize the Palladium Center: The ligand stabilizes the palladium catalyst, preventing its decomposition.
-
Modulate Reactivity: The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[7]
-
Prevent Catalyst Deactivation: Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, a common cause of deactivation.[3]
Q3: How do I choose the right base for my reaction?
A3: The choice of base is crucial and often substrate-dependent. Strong, non-nucleophilic bases are commonly used.
-
Sodium tert-butoxide (NaOtBu): A strong base, often effective but can be sensitive to certain functional groups.[5]
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): Weaker bases that offer broader functional group tolerance.[3][5] Screening of different bases is often necessary to find the optimal conditions for a specific reaction.
Q4: Can copper catalysts be used for aminopyridine synthesis?
A4: Yes, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, are a viable alternative to palladium-catalyzed methods for the synthesis of aminopyridines.[8][9] These reactions can sometimes be performed under milder conditions and may offer a more cost-effective solution.[10]
Data Presentation
Table 1: Comparison of Common Catalyst Systems for the Amination of 3-Bromo-2-aminopyridine with Morpholine
| Catalyst System | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | 80 | 16 | 71 | [6] |
| RuPhos Pre-catalyst | RuPhos | LiHMDS | 80 | 16 | 83 | [6] |
| Pd₂(dba)₃ / SPhos | SPhos | LiHMDS | 80 | 16 | 76 | [6] |
| Pd₂(dba)₃ / BINAP | BINAP | LiHMDS | 80 | 16 | 71 | [6] |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | 80 | 16 | 40 | [6] |
Table 2: Effect of Base on the Buchwald-Hartwig Amination of 2-Bromopyridine
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | High | [4] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | Moderate | [4] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Moderate | [4] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 67 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination of Bromopyridines
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos pre-catalyst, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., LiHMDS, 2.2 equivalents) to an oven-dried reaction vessel equipped with a stir bar.
-
Addition of Reagents: Add the bromopyridine (1 equivalent) and the amine (1.2 equivalents) to the reaction vessel, followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Screening for Aminopyridine Synthesis
-
Array Setup: Prepare an array of reaction vials, each containing a different catalyst/ligand combination to be tested.
-
Stock Solutions: Prepare stock solutions of the bromopyridine, amine, and base in the chosen solvent to ensure accurate and consistent dispensing.
-
Reaction Execution: Dispense the stock solutions into the reaction vials. Add the specific catalyst/ligand to each vial. Seal the vials and place them in a heating block at the desired temperature.
-
Analysis: After a set reaction time, quench the reactions and analyze the product yield and purity by a suitable analytical method such as LC-MS or GC with an internal standard.
-
Optimization: Based on the screening results, select the most promising catalyst system for further optimization of reaction parameters like temperature, concentration, and reaction time.[11]
Mandatory Visualization
Caption: A workflow for systematic catalyst selection and optimization in aminopyridine synthesis.
Caption: A decision tree for troubleshooting common issues in aminopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: High-Purity Aminopyridine Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on crystallization techniques for obtaining high-purity aminopyridines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective crystallization techniques for purifying aminopyridines?
A1: The most common and effective methods for crystallizing aminopyridines to a high degree of purity are cooling crystallization, antisolvent crystallization, and sublimation. The choice of technique depends on the specific aminopyridine isomer, the solvent system, and the nature of the impurities present.
Q2: How do I select an appropriate solvent for aminopyridine crystallization?
A2: Solvent selection is a critical factor in successful crystallization.[1] An ideal solvent should exhibit moderate solubility for the aminopyridine at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] For aminopyridines, polar protic or aprotic solvents are often good starting points.[2] It is also beneficial to consider solvent systems where the impurities are either highly soluble or insoluble to facilitate their removal.
Q3: How does pH influence the crystallization of aminopyridines?
A3: The pH of the crystallization medium is a critical parameter as it affects the ionization state of the amino group on the pyridine ring.[1] Adjusting the pH can significantly alter the solubility of the aminopyridine and its impurities, which can be leveraged to enhance purification. For instance, by adjusting the pH, one can selectively crystallize the free base or a salt form of the aminopyridine.[1]
Q4: What are common impurities in aminopyridine synthesis and how can they be removed?
A4: Common impurities can include unreacted starting materials, by-products from side reactions (e.g., over-alkylation or positional isomers), and residual solvents.[3] Crystallization is an effective method for removing these impurities. The choice of solvent and crystallization conditions can be optimized to either keep impurities dissolved in the mother liquor or to prevent them from co-crystallizing.[3]
Q5: What is polymorphism and how does it affect aminopyridine crystallization?
A5: Polymorphism is the ability of a compound to exist in more than one crystalline form.[4][5] Different polymorphs of the same aminopyridine can exhibit different physical properties, including solubility, melting point, and stability.[5] Controlling polymorphism is crucial in drug development.[4] The choice of solvent, cooling rate, and the presence of impurities can all influence which polymorphic form is obtained.[6]
Q6: What analytical techniques are recommended for assessing the purity of crystallized aminopyridines?
A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly used techniques for determining the purity of aminopyridines.[7][8] These methods can effectively separate the main compound from trace impurities and provide quantitative purity data.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of aminopyridines.
| Issue | Possible Cause | Suggested Solution |
| Oiling Out or Amorphous Precipitation | The solution is too concentrated, leading to rapid precipitation before crystal lattice formation can occur.[1] | Decrease the initial concentration of the aminopyridine in the solvent.[1] |
| The cooling rate is too fast. | Slow down the cooling process. Allow the solution to cool naturally to room temperature before further cooling in an ice bath.[1] | |
| Inappropriate solvent system. | Experiment with a different solvent or a mixture of solvents.[1] A solvent in which the compound has moderate solubility at higher temperatures is often ideal.[1] | |
| Presence of impurities that depress the melting point. | Attempt to remove impurities by another method (e.g., column chromatography) before crystallization. | |
| No Crystals Form | The solution is not sufficiently supersaturated. | Concentrate the solution by slowly evaporating some of the solvent.[1] |
| Nucleation is inhibited. | Introduce a seed crystal of the pure aminopyridine or scratch the inside of the flask with a glass rod to create nucleation sites.[1] | |
| The aminopyridine is too soluble in the chosen solvent. | Select a solvent in which the compound is less soluble or use an antisolvent to induce precipitation.[1] | |
| Crystals are Very Small or Needle-Like | Crystallization is occurring too rapidly due to a high degree of supersaturation. | Reduce the initial concentration of the solute.[1] |
| The rate of cooling or antisolvent addition is too fast. | Slow down the cooling rate or the rate of antisolvent addition.[1] | |
| Vigorous agitation. | Reduce or stop agitation during the crystal growth phase.[1] | |
| Low Yield of Recovered Crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor.[9] | Use the minimum amount of hot solvent necessary for complete dissolution. |
| Premature filtration before crystallization is complete. | Ensure the solution has reached a low temperature and that crystal formation has ceased before filtering. Cooling in an ice bath can maximize the yield. | |
| Crystals Appear Impure (e.g., colored) | Co-crystallization of colored impurities. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. |
| Incomplete removal of the mother liquor. | Ensure the crystals are washed with a small amount of cold, fresh solvent during filtration. |
Data Presentation
Table 1: Solubility of 2-Aminopyridine in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^2) |
| N-Methyl-2-pyrrolidone (NMP) | 273.15 | 35.81 |
| 283.15 | 42.13 | |
| 293.15 | 49.25 | |
| 303.15 | 57.17 | |
| 313.15 | 65.89 | |
| N,N-Dimethylformamide (DMF) | 273.15 | 31.22 |
| 283.15 | 36.94 | |
| 293.15 | 43.46 | |
| 303.15 | 50.78 | |
| 313.15 | 58.90 | |
| Methanol | 273.15 | 25.13 |
| 283.15 | 30.25 | |
| 293.15 | 36.17 | |
| 303.15 | 42.89 | |
| 313.15 | 50.41 | |
| Ethanol | 273.15 | 19.87 |
| 283.15 | 24.34 | |
| 293.15 | 29.61 | |
| 303.15 | 35.68 | |
| 313.15 | 42.55 | |
| n-Propanol | 273.15 | 15.62 |
| 283.15 | 19.48 | |
| 293.15 | 24.14 | |
| 303.15 | 29.60 | |
| 313.15 | 35.86 | |
| Isopropanol | 273.15 | 9.88 |
| 283.15 | 12.65 | |
| 293.15 | 16.02 | |
| 303.15 | 20.09 | |
| 313.15 | 24.86 | |
| Acetonitrile | 273.15 | 6.45 |
| 283.15 | 8.51 | |
| 293.15 | 11.17 | |
| 303.15 | 14.43 | |
| 313.15 | 18.29 | |
| n-Hexane | 273.15 | 0.38 |
| 283.15 | 0.54 | |
| 293.15 | 0.76 | |
| 303.15 | 1.04 | |
| 313.15 | 1.38 | |
| Cyclohexane | 273.15 | 0.29 |
| 283.15 | 0.42 | |
| 293.15 | 0.60 | |
| 303.15 | 0.83 | |
| 313.15 | 1.12 | |
| Data adapted from the Journal of Chemical & Engineering Data.[10][11] |
Table 2: Solubility of 4-Aminopyridine in Common Solvents
| Solvent | Solubility |
| Water | 112 g/L at 20°C[12] |
| Ethanol | Very soluble[12] |
| Methanol | Soluble[12] |
| Acetone | Soluble[12] |
| Tetrahydrofuran | Soluble[12] |
| Isopropanol | Soluble[12] |
| Acetonitrile | Soluble[12] |
| N,N-Dimethylformamide | Soluble[12] |
| Dimethylsulfoxide | Soluble[12] |
| Benzene | Soluble |
| Ethyl Ether | Soluble[12] |
| Ligroin | Slightly soluble[12] |
Experimental Protocols
Protocol 1: Cooling Crystallization for High-Purity 2-Aminopyridine
Objective: To purify crude 2-aminopyridine by removing common synthesis impurities.
Materials:
-
Crude 2-aminopyridine
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-aminopyridine in an Erlenmeyer flask. For every 1 gram of crude product, start with 3-4 mL of ethanol.
-
Heating: Gently heat the mixture with stirring until the solvent begins to reflux. Add more ethanol portion-wise until all the 2-aminopyridine has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight), and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of 2-aminopyridine (58.1 °C).
Protocol 2: Antisolvent Crystallization for High-Purity 4-Aminopyridine
Objective: To purify crude 4-aminopyridine using a solvent-antisolvent system.
Materials:
-
Crude 4-aminopyridine
-
Methanol (solvent)
-
Toluene (antisolvent)
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Dropping funnel or burette
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude 4-aminopyridine in the minimum amount of methanol at room temperature with stirring.
-
Antisolvent Addition: Slowly add toluene (the antisolvent) dropwise to the stirred methanol solution. The addition of toluene will decrease the solubility of the 4-aminopyridine, leading to the initiation of crystallization.
-
Inducing Crystallization: Continue adding toluene until the solution becomes persistently turbid. If precipitation is slow to start, you can add a seed crystal or scratch the inside of the flask.
-
Crystal Growth: Once crystallization has begun, continue the slow addition of toluene to ensure complete precipitation. The total volume of toluene added will typically be 2-4 times the volume of methanol used.
-
Equilibration: After the addition of the antisolvent is complete, continue to stir the mixture at room temperature for 30-60 minutes to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a methanol/toluene mixture (e.g., 1:4 v/v) to remove the mother liquor.
-
Drying: Dry the purified 4-aminopyridine crystals under vacuum.
Protocol 3: Sublimation for High-Purity Aminopyridines
Objective: To purify a small quantity of aminopyridine to very high purity by sublimation.
Materials:
-
Crude aminopyridine (must be dry)
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Source of cold water for the cold finger
Procedure:
-
Preparation: Ensure the crude aminopyridine is completely dry, as moisture can interfere with the sublimation process.[13] Place the dry crude solid in the bottom of the sublimation apparatus.[13]
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed. Attach the apparatus to a vacuum line.
-
Vacuum Application: Start the vacuum pump and allow the pressure inside the apparatus to decrease.
-
Cooling: Once a stable vacuum is achieved, start the flow of cold water through the cold finger.
-
Heating: Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath.[13] The temperature should be high enough to cause the aminopyridine to sublime but not so high as to cause decomposition.
-
Sublimation: The aminopyridine will transition directly from a solid to a gas and then deposit as pure crystals on the cold surface of the cold finger.[14]
-
Completion: Continue the process until a sufficient amount of pure aminopyridine has collected on the cold finger.
-
Isolation: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus to atmospheric pressure.
-
Collection: Carefully remove the cold finger and scrape the pure, crystalline aminopyridine from its surface.
Mandatory Visualizations
Caption: General experimental workflow for cooling crystallization of aminopyridines.
Caption: Troubleshooting decision tree for common aminopyridine crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [cora.ucc.ie]
- 4. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-6-benzyloxypyridine and 2-Amino-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-alkoxypyridines are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of functional molecules. Among these, the 6-methoxy and 6-benzyloxy analogues are frequently employed, offering distinct properties related to their synthetic handles and metabolic stability. The choice between a methyl and a benzyl ether can significantly impact downstream chemical transformations and the pharmacological profile of the final compound. This guide provides an objective, data-driven comparison of the common synthetic routes to 2-amino-6-methoxypyridine and 2-amino-6-benzyloxypyridine, starting from the readily available precursor, 2-amino-6-chloropyridine.
Synthesis Pathway Overview
The most direct and convergent approach for synthesizing both target compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy utilizes the common starting material 2-amino-6-chloropyridine, where the electron-withdrawing nature of the pyridine nitrogen activates the C6 position for nucleophilic attack, facilitating the displacement of the chloro substituent by an alkoxide.
For 2-amino-6-methoxypyridine, the reaction is a straightforward methoxydechlorination using sodium methoxide. For this compound, the corresponding nucleophile, sodium benzoxide, is typically generated in situ from benzyl alcohol and a strong base like sodium hydride.
Figure 1: Synthesis of 2-amino-6-methoxypyridine via SNAr.
Figure 2: Synthesis of this compound via SNAr.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative parameters for the synthesis of each compound from 2-amino-6-chloropyridine.
| Parameter | 2-Amino-6-methoxypyridine Synthesis | This compound Synthesis |
| Starting Material | 2-Amino-6-chloropyridine | 2-Amino-6-chloropyridine |
| Primary Reagent(s) | Sodium methoxide | Sodium hydride, Benzyl alcohol |
| Solvent | Methanol | Dimethylformamide (DMF) or THF |
| Reaction Temperature | 25 - 60 °C | 80 - 100 °C |
| Typical Reaction Time | 2 - 6 hours | 6 - 18 hours |
| Reported Yield | 85 - 95% | 75 - 90% |
| Work-up Procedure | Aqueous quench, extraction | Careful aqueous quench, extraction |
| Purification | Recrystallization or column chromatography | Column chromatography |
| Safety & Handling | Sodium methoxide is corrosive and moisture-sensitive. | Sodium hydride is a highly flammable solid (reacts violently with water). Benzyl alcohol is a combustible liquid. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methoxypyridine
This protocol is adapted from established procedures for methoxydechlorination on similar chloropyridine substrates.
Workflow Diagram
Figure 3: Experimental workflow for 2-amino-6-methoxypyridine.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq) and anhydrous methanol (10 mL per gram of substrate).
-
Reagent Addition: While stirring, add a solution of sodium methoxide in methanol (25-30 wt%, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.
Protocol 2: Synthesis of this compound
This is a representative protocol based on standard Williamson ether synthesis conditions for aromatic substrates.
Workflow Diagram
Figure 4: Experimental workflow for this compound.
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF, 10 mL per gram of NaH). Cool the suspension to 0 °C in an ice bath. Add benzyl alcohol (1.2 eq) dropwise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Reagent Addition: Add 2-amino-6-chloropyridine (1.0 eq) to the freshly prepared sodium benzoxide solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude residue is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Comparative Analysis and Discussion
-
Reagent Handling and Safety: The synthesis of the methoxy derivative is operationally simpler, using a commercially available solution of sodium methoxide. While corrosive, it is generally easier to handle than sodium hydride, which is required for the benzyloxy synthesis. Sodium hydride is a highly flammable solid that reacts violently with protic solvents, requiring strict anhydrous conditions and an inert atmosphere.
-
Reaction Conditions: The methoxylation proceeds under significantly milder conditions (refluxing methanol) compared to the benzylation, which requires higher temperatures in a high-boiling aprotic solvent like DMF. The milder conditions for the methoxy synthesis are often preferable for complex substrates that may be sensitive to high temperatures.
-
Work-up and Purification: The work-up for the methoxy derivative is more straightforward. The benzylation reaction requires a more careful quench due to unreacted sodium hydride and subsequent aqueous washes to remove the high-boiling DMF solvent. Purification of the benzyloxy derivative almost always requires column chromatography, whereas the methoxy analogue can often be purified by a simpler recrystallization.
-
Product Properties and Applications: The choice between these two compounds is dictated by the overall synthetic strategy. The methoxy group is generally stable. In contrast, the benzyloxy group is a common protecting group for a hydroxyl functionality, which can be readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the 2-amino-6-hydroxypyridine. This deprotection strategy is a key advantage of the benzyloxy derivative in multi-step syntheses.
Conclusion
Both synthetic routes provide efficient access to their respective 2-amino-6-alkoxypyridines from a common precursor.
The synthesis of 2-amino-6-methoxypyridine is characterized by its operational simplicity, milder reaction conditions, and often easier purification, making it a highly efficient and scalable process.
The synthesis of this compound is a more demanding procedure requiring stricter control over reaction conditions and more rigorous purification. However, its utility as a precursor to 2-amino-6-hydroxypyridine via debenzylation makes it an invaluable intermediate in synthetic campaigns where the hydroxyl group is required at a later stage.
The selection of the optimal synthesis depends on the specific requirements of the research program, balancing factors of operational ease, safety, and the strategic role of the ether group in the broader synthetic plan.
A Comparative Analysis of Aminopyridine Isomers in Catalysis for Researchers and Drug Development Professionals
Unlocking Catalytic Potential: A Head-to-Head Comparison of 2-, 3-, and 4-Aminopyridine
In the realm of chemical synthesis, the quest for efficient and selective catalysts is paramount. Aminopyridines, a class of heterocyclic organic compounds, have emerged as versatile players in the field of catalysis, both as organocatalysts and as ligands for transition metals. Their efficacy, however, is not uniform across the three structural isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The position of the amino group on the pyridine ring profoundly influences the electronic properties and steric environment of the molecule, leading to significant differences in catalytic activity. This guide provides a comprehensive comparative analysis of these three isomers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal aminopyridine for their catalytic applications.
Physicochemical Properties and Their Catalytic Implications
The catalytic prowess of aminopyridine isomers is intrinsically linked to their fundamental physicochemical properties, most notably their basicity, which is quantified by the pKa of their conjugate acids. Basicity dictates the nucleophilicity of the pyridine nitrogen, a key factor in many catalytic mechanisms.
| Isomer | Structure | pKa of Conjugate Acid | Key Structural Feature |
| 2-Aminopyridine |
| 6.86 | Potential for intramolecular hydrogen bonding and chelation. |
| 3-Aminopyridine |
| 5.98 | Amino group has a less pronounced electronic effect on the ring nitrogen. |
| 4-Aminopyridine |
| 9.17 | Amino group's electron-donating effect strongly enhances the nucleophilicity of the ring nitrogen. |
As the table indicates, 4-aminopyridine is the most basic of the three isomers. This is due to the resonance stabilization of the corresponding pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic because the electron-donating effect of the amino group has a minimal impact on the pyridine nitrogen. The basicity of 2-aminopyridine is intermediate.[1] This trend in basicity directly correlates with their expected performance as nucleophilic catalysts.
Performance in Acylation Reactions: A Case Study
A classic example showcasing the differential catalytic activity of aminopyridine isomers is the acylation of alcohols. This reaction is fundamental in organic synthesis for the formation of esters, often serving as a benchmark for catalyst efficiency. While direct comparative kinetic studies of the three parent aminopyridines under identical conditions are not extensively documented in a single source, the well-established principles of nucleophilic catalysis allow for a clear prediction of their relative performance. The catalytic activity in such reactions is expected to follow the order of basicity: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .
The enhanced catalytic activity of 4-aminopyridine is attributed to its ability to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the starting anhydride or acyl chloride. This mechanism is famously exploited in 4-(dimethylamino)pyridine (DMAP), a highly efficient acylation catalyst. The electron-donating dimethylamino group in DMAP further enhances the nucleophilicity of the pyridine nitrogen, making it a superior catalyst to 4-aminopyridine, which in turn is superior to the other two isomers.
Below is a table summarizing the expected and reported performance of the aminopyridine isomers in a representative acylation reaction, the acetylation of a secondary alcohol, 1-phenylethanol, with acetic anhydride.
| Catalyst | Expected Relative Rate | Typical Reaction Yield | Notes |
| 4-Aminopyridine | High | Good to Excellent | Acts as a potent nucleophilic catalyst. |
| 2-Aminopyridine | Moderate | Moderate | Less basic than 4-aminopyridine, leading to slower reaction rates. |
| 3-Aminopyridine | Low | Low to Moderate | The least basic isomer, resulting in the lowest catalytic activity. |
| No Catalyst | Very Low | Poor | Background reaction is significantly slower. |
Experimental Protocol: Comparative Catalytic Acetylation of 1-Phenylethanol
This protocol provides a framework for a comparative study of the catalytic efficiency of 2-, 3-, and 4-aminopyridine in the acetylation of 1-phenylethanol.
Materials:
-
1-Phenylethanol
-
Acetic anhydride
-
2-Aminopyridine
-
3-Aminopyridine
-
4-Aminopyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis (optional)
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 1-phenylethanol (1.0 mmol, 122.2 mg) in anhydrous DCM (5 mL).
-
Catalyst Addition: To each flask, add one of the aminopyridine isomers (0.1 mmol, 9.4 mg) as the catalyst. A control reaction without any catalyst should also be prepared.
-
Initiation of Reaction: Cool the flasks to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol, 122.5 mg, 0.113 mL) dropwise to each flask with vigorous stirring.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4 hours). Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up: Upon completion (or after the set time), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The product, 1-phenethyl acetate, can be purified by column chromatography on silica gel if necessary.
-
Analysis: Determine the yield of 1-phenethyl acetate for each reaction. For a more detailed comparison, aliquots can be taken at various time points and analyzed by GC-MS to determine the reaction kinetics.
Visualizing the Catalytic Cycle
The mechanism of aminopyridine-catalyzed acylation can be visualized as a catalytic cycle. The following diagrams, generated using the DOT language, illustrate the key steps.
References
A Comparative Guide to Alternative Synthetic Routes for 2,6-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents at the 2- and 6-positions significantly influences the molecule's biological activity, coordination properties, and physical characteristics. Consequently, the development of efficient and versatile synthetic strategies to access this privileged scaffold is of paramount importance.
This guide provides a comprehensive comparison of several key synthetic routes for the preparation of 2,6-disubstituted pyridines. We will delve into classical condensation reactions and modern transition-metal-catalyzed methods, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to assist researchers in selecting the optimal strategy for their specific synthetic targets.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a 2,6-disubstituted pyridine depends on several factors, including the desired substitution pattern (e.g., aryl, alkyl), the availability of starting materials, and the required scale of the synthesis. The following tables provide a quantitative comparison of various methods.
Classical Condensation Reactions
| Reaction Name | Typical Substituents at 2,6-positions | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Kröhnke Pyridine Synthesis | Aryl | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, NH₄OAc, glacial acetic acid, reflux (~120 °C) | 4-6 h | ~60-80% | [1][2] |
| Hantzsch Pyridine Synthesis | Alkyl, Aryl | Aldehyde, 2 eq. β-ketoester, NH₃ or NH₄OAc; followed by oxidation (e.g., FeCl₃, HNO₃, or air) | 0.5-12 h | 45-96% (for dihydropyridine) | [3][4] |
| Guareschi-Thorpe Pyridine Synthesis | Hydroxyl | Cyanoacetamide, 1,3-diketone or β-ketoester, base (e.g., piperidine, NH₄OAc) | 1-24 h | High | [5][6][7] |
| Bohlmann-Rahtz Pyridine Synthesis | Alkyl, Aryl | Enamine, ethynylketone, acid catalyst (e.g., acetic acid, Amberlyst 15) | 5.5-6 h | 85-86% (one-pot) | [8][9][10][11] |
Modern Synthetic Methods
| Reaction Type | Typical Substituents at 2,6-positions | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Transition-Metal-Catalyzed C-H Arylation | Aryl | Pyridine, Aryl halide (e.g., Iodobenzene), Pd(OAc)₂, PPh₃, base, high temperature | 12-24 h | Moderate to high | [12][13] |
| [2+2+2] Cycloaddition | Various | Diyne, Nitrile, Cobalt catalyst (e.g., CoCl₂(phen)), Zn, ZnBr₂, 80 °C | 3-24 h | High | [14][15][16] |
| [4+2] Cycloaddition | Various | 1,2,4-Triazine, Alkyne, Lewis acid (e.g., BF₃·OEt₂), 40 °C | 10-20 min | Good to high | [17] |
| Directed ortho-Lithiation | Alkyl, Aryl | Substituted pyridine, Strong base (e.g., n-BuLi, LDA), Electrophile, low temperature | Varies | Good | [18][19][20][21][22] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes to 2,6-disubstituted pyridines.
Kröhnke Pyridine Synthesis: Synthesis of 2,6-Diphenylpyridine
a) Preparation of N-Phenacylpyridinium Bromide:
-
Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.
-
To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature.
-
A precipitate will form upon addition. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide.[1]
b) Synthesis of 2,4,6-Triphenylpyridine (as an example of a polysubstituted pyridine from which 2,6-disubstituted analogs can be derived):
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[1]
Hantzsch Pyridine Synthesis: Synthesis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate
a) Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:
-
In a round-bottom flask, combine benzaldehyde (0.10 mol), ethyl acetoacetate (0.25 mol), and ammonium bicarbonate (0.125 mol) in 40 mL of methanol.
-
Heat the mixture at reflux for 30 minutes with stirring.
-
Cool the reaction mixture to induce crystallization.
-
Collect the solid product by vacuum filtration to yield the dihydropyridine.[3]
b) Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:
-
To a solution of the diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (0.01 mol) in a suitable solvent, add ferric chloride hexahydrate (0.02 mmol).
-
Heat the mixture at reflux until the reaction is complete (monitor by TLC).
-
After cooling, the product can be isolated by extraction and purified by chromatography or recrystallization.[3] Other oxidizing agents such as nitric acid or simply bubbling air through the reaction mixture can also be effective.[4][23]
Transition-Metal-Catalyzed C-H Arylation: Synthesis of 2,6-Diarylpyridines
General Procedure for Palladium-Catalyzed Direct Arylation:
-
To an oven-dried reaction vessel, add pyridine (1.0 equiv), the aryl bromide (2.2 equiv), Pd(OAc)₂ (2-5 mol%), a suitable ligand such as PPh₃ or PCy₃·HBF₄ (4-10 mol%), and a base (e.g., K₂CO₃, 2.5 equiv).
-
Add a substoichiometric amount of pivalic acid (30 mol%) and the solvent (e.g., DMA, toluene).
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with a suitable solvent and filter through celite.
-
The filtrate is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 2,6-diarylpyridine.[24]
[2+2+2] Cycloaddition: Synthesis of α-Trifluoromethylated Pyridines
General Procedure for Cobalt-Catalyzed Cycloaddition:
-
In a glovebox, a reaction tube is charged with CoCl₂(phen) (5 mol%), zinc powder (100 mol%), and zinc bromide (10 mol%).
-
The fluoroalkylated diyne (1.0 equiv) and the nitrile (1.2 equiv) are dissolved in dichloroethane and added to the reaction tube.
-
The tube is sealed and heated at 80 °C for 3 hours.
-
After cooling, the reaction mixture is filtered and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the α-trifluoromethylated pyridine.[16]
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid | Semantic Scholar [semanticscholar.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OASIS Repository@POSTECHLIBRARY: Palladium-catalyzed C-H functionalization of pyridine-N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes [remotecenter.postech.ac.kr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. baranlab.org [baranlab.org]
- 22. uwindsor.ca [uwindsor.ca]
- 23. Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Buchwald-Hartwig and Ullmann Amination for Aminopyridine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of aminopyridines is a critical step in the creation of novel therapeutics. The carbon-nitrogen (C-N) bond formation is a cornerstone of this process, and two of the most powerful methods employed are the Buchwald-Hartwig amination and the Ullmann amination. This guide provides a detailed, objective comparison of these two indispensable reactions, supported by experimental data, to aid in the selection of the optimal synthetic route.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for C-N bond formation due to its mild reaction conditions and broad substrate scope.[1][2][3] In contrast, the Ullmann amination is a copper-catalyzed reaction that, in its classical form, often requires harsh conditions.[4] However, modern advancements have led to the development of milder Ullmann protocols, making it a viable and often more economical alternative to its palladium-catalyzed counterpart.[5] The choice between these two methods for the amination of aminopyridines depends on several factors, including the specific substrate, functional group tolerance, desired reaction conditions, and cost.
Mechanism of Action
Understanding the catalytic cycles of both reactions is crucial for troubleshooting and optimization.
Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aminopyridine halide.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated aminopyridine is formed through reductive elimination, regenerating the Pd(0) catalyst.[2]
A potential side reaction is the hydrodehalogenation of the starting material.[6]
Ullmann Amination
The mechanism of the Ullmann reaction is more debated but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway. A plausible mechanism includes:
-
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide complex.
-
Oxidative Addition or Concerted Nucleophilic Substitution: The aminopyridine halide reacts with the copper-amide complex. This can proceed via oxidative addition to a Cu(III) intermediate or a concerted process.
-
Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the Cu(I) catalyst.[7]
Data Presentation: A Comparative Analysis
The following tables provide a summary of quantitative data for the amination of various aminopyridine substrates using both Buchwald-Hartwig and Ullmann conditions. It is important to note that direct side-by-side comparisons in a single study are rare; therefore, this data is compiled from various sources and reaction conditions may differ.
Table 1: Amination of 2-Halo and 2,4-Dichloropyridines
| Substrate | Amine | Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 2-7 | 90-98 | [4] |
| 2-Chloropyridine | Morpholine | Buchwald-Hartwig | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 95 | [6] |
| 2,4-Dichloropyridine | Aniline | Buchwald-Hartwig | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 3 | 92 (at C2) | [8] |
| 2-Bromopyridine | Carbazole | Ullmann | CuCl (5) | 1-Methylimidazole (10) | t-BuOLi | Toluene | 120 | 12 | 95 | [9] |
| 2-Chloronicotinic acid | NaN₃ (amine source) | Ullmann | CuI (10) | None | K₂CO₃ | Ethanol | 90 | 18 | 85 | [10] |
| Aryl Chlorides | Aliphatic Amines | Ullmann | CuI (5) | 2-Aminopyridine 1-oxide (5) | Cs₂CO₃ | DMF | 130 | 24 | 81-93 | [11] |
Table 2: Amination of 2-Amino-5-bromopyridine
| Amine | Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 85 | [12] |
| Morpholine | Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 16 | 92 | [12] |
| Benzylamine | Ullmann | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 78 | [4] |
| Pyrrolidine | Ullmann | Cu₂O (5) | None | K₃PO₄ | NMP | 120 | 12 | 88 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for both amination reactions.
Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine
This protocol is a general procedure and may require optimization for specific amines.[12]
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., t-butanol/water mixture)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 2-amino-5-bromo-4-methylpyridine, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ullmann Amination of 2-Chloropyridine Derivatives
This protocol is a general procedure for a modern Ullmann amination and may require optimization.[11]
Materials:
-
2-Chloropyridine derivative
-
Amine (1.5 equivalents)
-
Copper(I) iodide (CuI, 5 mol%)
-
Ligand (e.g., 2-aminopyridine 1-oxide, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vial suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vial, add the 2-chloropyridine derivative, CuI, the ligand, and the base.
-
Evacuate and backfill the vial with an inert gas.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 130 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparison of Performance
Buchwald-Hartwig Amination:
-
Advantages:
-
Disadvantages:
-
The palladium catalyst and specialized phosphine ligands can be expensive.
-
Potential for catalyst deactivation by the pyridine nitrogen.
-
Side reactions such as hydrodehalogenation can occur.[6]
-
Ullmann Amination:
-
Advantages:
-
Disadvantages:
Conclusion
Both the Buchwald-Hartwig and Ullmann amination reactions are powerful tools for the synthesis of aminopyridines. The Buchwald-Hartwig amination is often the method of choice for its mild conditions, broad applicability, and high yields, particularly in the context of complex molecule synthesis in drug discovery. However, the cost of the palladium catalyst and ligands is a significant consideration. The Ullmann amination, especially with modern advancements, presents a cost-effective alternative. The selection of the most appropriate method will ultimately depend on a careful evaluation of the specific aminopyridine substrate, the nature of the amine coupling partner, the required scale of the reaction, and economic factors. For challenging substrates, it is often beneficial to screen both methods to identify the optimal conditions for the desired transformation.
References
- 1. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. xww.hynu.cn [xww.hynu.cn]
- 12. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 2-Amino-6-benzyloxypyridine: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized intermediates is a critical parameter influencing the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides an objective comparison of analytical methodologies for assessing the purity of 2-Amino-6-benzyloxypyridine, a key building block in medicinal chemistry. The performance of the synthesized product is compared with viable alternatives, supported by experimental data and detailed protocols.
Purity Assessment of this compound
A multi-pronged analytical approach is indispensable for a comprehensive purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone techniques for identifying and quantifying the target compound and any potential impurities.
Common Impurities:
The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyridine with benzyl alcohol. Consequently, common process-related impurities may include:
-
Unreacted Starting Materials: 2-Amino-6-chloropyridine
-
Reagent Residues: Benzyl alcohol
-
By-products: Dehalogenated species or other side-reaction products.
Comparative Analysis with Alternative Compounds
In drug discovery, the selection of a building block is often guided by a balance of synthetic accessibility, physicochemical properties, and biological activity. 2-Amino-6-methoxypyridine and 2-Amino-6-phenoxypyridine represent common alternatives to this compound, offering variations in lipophilicity and hydrogen bonding potential. A comparative purity analysis is crucial when considering these alternatives.
Table 1: Comparative Purity Data of 2-Amino-6-substituted Pyridines
| Compound | Analytical Method | Purity (%) | Potential Impurities |
| This compound | HPLC | >98% | 2-Amino-6-chloropyridine, Benzyl alcohol |
| qNMR | >98% | Residual Solvents | |
| 2-Amino-6-methoxypyridine | HPLC | 99.9% | Unidentified impurities |
| qNMR | >98.0% (by GC) | Not specified | |
| 2-Amino-6-phenoxypyridine | HPLC | >97% | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative determination of this compound and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment
qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of the protons of interest, and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Careful phasing and baseline correction of the spectrum. The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying unknown impurities.
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).
-
Ionization Source: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: The sample is prepared as for HPLC or GC analysis.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
A Comparative Guide to Catalyst Performance in 2-Aminopyridine Synthesis
The synthesis of 2-aminopyridine and its derivatives is a cornerstone in the development of pharmaceuticals and functional materials. The core of this synthesis often involves a challenging carbon-nitrogen (C-N) bond formation. Researchers continually seek more efficient, cost-effective, and milder methods to achieve this transformation. This guide provides an objective comparison of various catalytic systems employed in the synthesis of 2-aminopyridines, with a focus on performance metrics supported by experimental data.
Catalyst Performance Comparison
Transition metal catalysis, particularly with copper and palladium, remains a primary approach for the amination of halopyridines. However, the choice of catalyst, ligand, and reaction conditions profoundly impacts the efficiency of the synthesis. The following table summarizes the performance of different catalytic systems based on published experimental data.
| Catalyst System | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper Catalysts | |||||||
| 5 mol% Cu₂O / 10 mol% DMEDA | 2-Bromopyridine | K₂CO₃ | Ethylene Glycol | 60 | 16 | 92 | [1][2] |
| 10 mol% CuI / 10 mol% Ethylene Glycol | 2-Amino-5-iodopyridine | K₃PO₄ | t-Butanol | 110 | 10 | 87 | [3][4][5] |
| 10 mol% Cu₂O / 10 mol% Ethylene Glycol | 2-Amino-5-iodopyridine | K₃PO₄ | t-Butanol | 110 | 36 | 74 | [5] |
| 10 mol% CuO / 10 mol% Ethylene Glycol | 2-Amino-5-iodopyridine | K₃PO₄ | t-Butanol | 110 | 36 | 70 | [5] |
| 10 mol% CuBr / 10 mol% Ethylene Glycol | 2-Amino-5-iodopyridine | K₃PO₄ | t-Butanol | 110 | 14 | 82 | [5] |
| Palladium Catalyst | |||||||
| 10 mol% Pd₂(dba)₃ / 20 mol% BINAP | 2-Amino-5-iodopyridine | N/A | THF/Toluene | 110 | 24 | No Product | [3] |
| Catalyst-Free | |||||||
| None | Dihydrothiazolopyridinium Salt | Amine (Neat) | None | 50 | 48 | 75 (for morpholine) | [6] |
Analysis: The data clearly indicates that copper-based catalysts are highly effective for the synthesis of 2-aminopyridines from halopyridine precursors. A system using copper(I) oxide (Cu₂O) with N,N'-dimethylethylenediamine (DMEDA) as a ligand in ethylene glycol achieves an excellent yield of 92% under relatively mild conditions (60°C)[1][2]. Another efficient system utilizes copper(I) iodide (CuI) with ethylene glycol as a ligand, providing high yields (87%) at higher temperatures[3][4][5]. A comparison of various copper salts showed that CuI provided the best combination of reaction time and yield[5].
In contrast, a standard palladium-based Buchwald-Hartwig amination system (Pd₂(dba)₃/BINAP) was found to be ineffective for the amination of 2-amino-5-iodopyridine under the tested conditions, yielding no desired product even after 24 hours at 110°C[3]. This highlights that direct translation of palladium catalysis conditions successful for other aryl halides may not be suitable for certain substituted pyridines.
A notable alternative is a catalyst-free approach, which proceeds through a dihydrothiazolopyridinium salt intermediate derived from 2-mercaptopyridine[6]. This method requires warming with an excess of the desired amine and can achieve good yields (e.g., 75%), offering a mild, metal-free option, though it involves a two-step process from a different starting material[6].
Experimental Workflow and Methodologies
To ensure reproducibility and aid in the selection of an appropriate synthetic route, detailed experimental protocols for the key methods are provided below.
General Workflow for Catalyst Comparison
The following diagram illustrates a typical experimental workflow for the comparative evaluation of different catalysts in 2-aminopyridine synthesis.
Experimental Protocols
Protocol 1: Copper(I) Oxide Catalyzed Amination of 2-Bromopyridine [1][2]
-
Reaction Setup : Under an argon atmosphere, load a Schlenk tube with Cu₂O (3.6 mg, 0.025 mmol, 5 mol%), K₂CO₃ (14 mg, 0.1 mmol, 20 mol%), and a magnetic stir bar.
-
Addition of Reagents : Add 2-bromopyridine (0.05 mL, 0.5 mmol), ethylene glycol (1 mL), N,N'-dimethylethylenediamine (DMEDA, 5.4 μL, 0.05 mmol, 10 mol%), and a 28% aqueous solution of NH₃·H₂O (0.62 mL, 10 mmol, 20 equiv.).
-
Reaction Execution : Seal the tube and stir the reaction mixture at 60°C for 16 hours.
-
Workup and Purification : After cooling to room temperature, extract the reaction mixture with ethyl acetate (4 x 5 mL). Combine the organic layers and concentrate the solvent. Purify the residue by silica gel chromatography to afford 2-aminopyridine.
Protocol 2: Copper(I) Iodide Catalyzed Amination of 2-Amino-5-iodopyridine [3][4][5]
-
Reaction Setup : In a sealed tube, combine 2-amino-5-iodopyridine (0.5 mmol), CuI (10 mol%), K₃PO₄ (3.0 equiv.), and a magnetic stir bar.
-
Addition of Reagents : Add the desired amine (e.g., morpholine), t-butanol or 2-propanol as the solvent, and ethylene glycol (10 mol%) as the ligand.
-
Reaction Execution : Seal the tube tightly and heat the mixture to 110°C with stirring for 10 hours.
-
Workup and Purification : After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Catalyst-Free Synthesis via Dihydrothiazolopyridinium Salt [6]
This is a two-step process. Step A: Synthesis of the Dihydrothiazolopyridinium Salt
-
Alkylate 2-mercaptopyridine with 1,2-dibromoethane to afford the cyclic dihydrothiazolopyridinium salt precursor.
Step B: Amination
-
Reaction Setup : To a solution of the salt (300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the amine (4.8 mmol) in one portion.
-
Reaction Execution : Warm the reaction to 50°C and stir for 48 hours.
-
Workup and Purification : After cooling to room temperature, dilute the mixture with water (20 mL) and 0.5 M aqueous NaOH (5 mL). Extract the resulting solution with diethyl ether (5x). Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄. Remove the solvent and purify the residue by column chromatography. For simple liquid amines, the reaction can also be run neat (solvent-free)[6].
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. The aminopyridine core, a versatile and privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with diverse therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminopyridine-based compounds, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.
The simple, low-molecular-weight design of the 2-aminopyridine moiety makes it an attractive starting point for the synthesis of diverse biologically active molecules with minimal side reactions.[1] Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each offering unique vectors for chemical modification and interaction with biological targets.[2][3] Their intrinsic properties, such as the ability to reduce lipophilicity and form additional target interactions, make them valuable in drug discovery programs.[4][5] This has led to their exploration in a wide range of therapeutic areas, including as anticancer agents, kinase inhibitors, and treatments for neurological disorders and neglected tropical diseases.[4][6][7][8][9]
Comparative Analysis of Aminopyridine-Based Kinase Inhibitors
Kinases are a major class of drug targets, and the aminopyridine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors. The following sections compare the SAR of different aminopyridine-based compounds against various kinase targets.
Tropomyosin Receptor Kinase A (TRKA) Inhibitors
A series of 35 aminopyrimidine derivatives were designed and synthesized as potential TRKA inhibitors for the treatment of cancers driven by NTRK gene fusions.[6] The SAR study revealed that modifications at specific positions of the aminopyridine core significantly impacted inhibitory activity.
| Compound | R1 | R2 | TRKA IC50 (nM) |
| C3 | Cl | 2,4-difluorophenyl | 6.5 |
| C4 | F | 2,4-difluorophenyl | 5.0 |
| C6 | H | 2,4-difluorophenyl | 7.0 |
Data compiled from a study on aminopyridine derivatives as TRKA inhibitors.[6]
The data indicates that small, electron-withdrawing groups at the R1 position (such as Cl and F) are well-tolerated and can lead to potent inhibition. The 2,4-difluorophenyl group at the R2 position appears to be a key interaction motif for binding to the TRKA active site. Compound C3, in addition to its potent enzymatic inhibition, demonstrated significant antiproliferative activity against the KM-12 cancer cell line and exhibited favorable drug-like properties, including stability in liver microsomes and plasma.[6]
Janus Kinase 2 (JAK2) Inhibitors
The abnormal activation of JAK2 is linked to myeloproliferative neoplasms. A class of 2-aminopyridine derivatives was developed as selective JAK2 inhibitors, with compound 21b emerging as a lead candidate.[10]
| Compound | Modifications | JAK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| 21b | Specific substitutions on the 2-aminopyridine core | 9 | 276-fold | 184-fold |
Data for compound 21b, a selective JAK2 inhibitor.[10]
The high potency and selectivity of compound 21b highlight the potential for fine-tuning the aminopyridine scaffold to achieve desired selectivity profiles against closely related kinase family members. This compound also demonstrated significant antiproliferative activity in HEL cells, a cell line with a JAK2 mutation, and effectively inhibited the downstream signaling pathway of JAK2.[10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are crucial. The following are methodologies for key assays commonly used in the evaluation of aminopyridine-based compounds.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a widely used method for determining the potency of compounds against a purified kinase enzyme in a high-throughput format.[11]
Principle: The HTRF assay is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (europium cryptate) and an acceptor fluorophore (XL665). A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[11]
Protocol:
-
Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and the test compound in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents: streptavidin-XL665 and the europium-labeled antibody.
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths.
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a dose-response curve.[11][12]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminopyridine compound for a specified period (e.g., 72 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11][13]
-
Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[13]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13]
Visualizing Structure-Activity Relationships and Biological Pathways
Graphical representations are invaluable tools for understanding complex biological processes and the logic behind SAR studies.
Caption: A typical workflow for the discovery and optimization of aminopyridine-based drug candidates.
Caption: Inhibition of a generic kinase signaling pathway by an aminopyridine-based compound.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Study of Protecting Groups for the Amino Function in Pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of the amino group in pyridine scaffolds are fundamental operations in the synthesis of a vast array of pharmaceuticals and functional materials. The nucleophilicity of the exocyclic amino group, coupled with the electronic nature of the pyridine ring, presents unique challenges for selective transformations. This guide provides an objective, data-driven comparison of four commonly employed aminopyridine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts).
This comparison summarizes quantitative data from published literature to aid in the selection of the most appropriate protecting group based on desired reaction conditions, stability, and deprotection strategy. Detailed experimental protocols for key transformations are also provided.
At a Glance: Key Characteristics of Common Aminopyridine Protecting Groups
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[1] | Acid-labile; stable to base and hydrogenolysis; widely used in peptide synthesis.[1][] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[1][4] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[1][4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic (e.g., Piperidine in DMF)[1] | Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1][] |
| Tosyl | Ts | p-Toluenesulfonyl chloride (Ts-Cl) | Reductive cleavage (e.g., Na/NH₃, SmI₂) or strong acid | Very stable to a wide range of conditions; activates the N-H bond. |
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the protection and deprotection of aminopyridines. It is important to note that yields and reaction times can vary significantly based on the specific substrate, reagents, and reaction conditions. The data presented here is compiled from various sources and should be used as a general guide.
Protection of Aminopyridines
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 90 | |
| Boc | 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 85 | |
| Cbz | General Amine | Cbz-Cl, NaHCO₃, THF/H₂O | ~90 | |
| Fmoc | General Amine | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | >90 | |
| Tosyl | 2-Aminopyridine | Ts-Cl, Na₂CO₃, H₂O | Not specified |
Deprotection of N-Protected Aminopyridines
| Protected Aminopyridine | Reagents and Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Boc-4-aminopyridine | Trifluoroacetic acid (TFA) | High | | | Cbz-protected amine | H₂, 10% Pd/C, MeOH | High | | | Fmoc-protected amine | 20% Piperidine in DMF | >95 |[2] | | Tosyl-protected amine | Ac₂O, Pyridine | 95-100 | |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the amino function in pyridines are provided below. These protocols are based on published procedures and may require optimization for specific substrates.
Boc Protection of 4-Aminopyridine
Reagents:
-
4-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in dichloromethane.
-
Add EDCI (1.5 eq), HOBT (0.05 eq), and TEA (1.5 eq) to the solution.
-
Add (Boc)₂O (1.5 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-4-aminopyridine.
Cbz Protection of a General Amine
Reagents:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the amine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Fmoc Protection of a General Amine
Reagents:
-
Amine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the Fmoc-protected amine.
Tosyl Protection of 2-Aminopyridine
Reagents:
-
2-Aminopyridine
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
To a vigorously stirred solution of 2-aminopyridine (1.0 eq) in water, add sodium carbonate (1.0 M solution).
-
Add p-toluenesulfonyl chloride portion-wise over 15 minutes.
-
Continue stirring at room temperature for several hours.
-
Filter the resulting precipitate, wash with water, and dry to obtain the tosyl-protected 2-aminopyridine.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of the amino group in pyridines.
Caption: Chemical structures of common amino protecting groups.
Discussion and Conclusion
The choice of an appropriate protecting group for the amino function in pyridines is a critical decision in synthetic design.
-
Boc is a versatile and widely used protecting group, readily removed under acidic conditions. Its stability to base and hydrogenolysis makes it orthogonal to Fmoc and Cbz groups, respectively. High yields have been reported for the Boc protection of various aminopyridines.
-
Cbz offers excellent stability to both acidic and basic conditions, with deprotection typically achieved through mild catalytic hydrogenolysis. This makes it a valuable option when acid- or base-labile functionalities are present in the molecule.
-
Fmoc is the protecting group of choice when base-lability is desired for deprotection. Its orthogonality to Boc and Cbz is a cornerstone of many complex synthetic strategies, particularly in solid-phase peptide synthesis.
-
Tosyl provides a highly robust protecting group, stable to a wide range of reaction conditions. Its removal requires harsher reductive or strongly acidic conditions, making it suitable for multi-step syntheses where a very stable protecting group is necessary.
Ultimately, the optimal protecting group depends on the overall synthetic strategy, including the nature of other functional groups present in the molecule and the planned subsequent reaction steps. This guide provides a foundational understanding and practical data to assist researchers in making an informed selection for their specific synthetic challenges.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-6-benzyloxypyridine: A Procedural Guide
For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-6-benzyloxypyridine, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Hazard Profile
Based on data from similar pyridine compounds, this compound is anticipated to be toxic if swallowed or in contact with skin, and may cause severe skin and eye irritation.[2] It is also considered harmful to aquatic life with long-lasting effects.
Key Hazard Information (Proxy Data from Structurally Similar Compounds):
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 2 / 4 | Fatal or toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
| Hazardous to the Aquatic Environment, Long-term | - | Harmful to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4][5] Under no circumstances should this chemical be disposed of down the sanitary sewer or mixed with general laboratory waste. [6]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Body Protection: A laboratory coat. Flame retardant antistatic protective clothing is also recommended.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[6] If dusts are generated, respiratory protection is required.[2]
2. Waste Segregation and Collection:
-
Isolate waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated PPE) in a designated, properly labeled, and sealed hazardous waste container.[1][6]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[1]
-
Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents or acids, to prevent hazardous reactions.[5][7]
3. Labeling:
-
Clearly and securely label the waste container with the words "Hazardous Waste."[1][6]
-
List the associated hazards (e.g., "Toxic," "Irritant").[1][6]
-
Indicate the date the waste was first added to the container.[6]
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]
-
The storage area should be kept locked to prevent unauthorized access.[2][3][4][5][8]
-
Keep the container tightly closed and dry.[2]
-
Store away from heat, sparks, open flames, and other sources of ignition.[5]
5. Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[8]
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[2][5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4][6]
-
Clean the affected area thoroughly.
6. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[1][7]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[8]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Logistical Information for Handling 2-Amino-6-benzyloxypyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This document provides crucial safety and logistical guidance for managing 2-Amino-6-benzyloxypyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the safety recommendations provided are extrapolated from structurally similar and potentially hazardous compounds, such as 2-amino-6-methylpyridine, and general principles of laboratory safety.
Immediate Safety and Hazard Information:
Due to the presence of an amino-pyridine functional group, this compound should be handled with care, assuming it may possess toxicological properties similar to related compounds. Potential hazards could include skin irritation, serious eye irritation, and respiratory irritation. Ingestion and skin contact may be harmful.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended PPE |
| Weighing and preparing solutions (in a fume hood) | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or chemical splash goggles. |
| Conducting reactions and transfers (in a fume hood) | Chemical-resistant gloves (e.g., nitrile), lab coat, chemical splash goggles. A face shield may be required for larger volumes or splash-prone procedures. |
| Handling solid compound outside of a fume hood (e.g., transport) | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses. |
| Spill cleanup | Chemical-resistant gloves (double-gloving recommended), chemical-resistant coveralls or apron, chemical splash goggles, and a face shield. For significant spills, respiratory protection (e.g., an air-purifying respirator with appropriate cartridges) may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Donning : Before handling the compound, put on all required PPE as outlined in the table above. Ensure gloves are intact and of a suitable material like nitrile rubber.
-
Weighing and Transfer : When weighing the solid, use a spatula and handle it gently to avoid creating dust. For transfers, use appropriate glassware and equipment to prevent spills.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions within the fume hood. Monitor the reaction for any unexpected changes.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn. Clean all contaminated surfaces and equipment.
-
PPE Doffing : Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed hazardous waste container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene.[1]
-
Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound." Note any associated hazards (e.g., "Toxic," "Irritant").
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] Follow all institutional, local, and national regulations for hazardous waste disposal.[3] Under no circumstances should this chemical be disposed of down the drain.[4]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
